4-Cyclohexylpiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSCLNJCVFZWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329829 | |
| Record name | 4-cyclohexylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14446-73-2 | |
| Record name | 4-Cyclohexylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-cyclohexylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Cyclohexylpiperidine CAS number and properties
An In-depth Technical Guide to 4-Cyclohexylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in pharmaceutical development and neuroscience research. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its role as a precursor to pharmacologically active compounds.
Chemical Identity and Properties
This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its unique structure, featuring a piperidine ring attached to a cyclohexyl group, makes it a valuable intermediate in medicinal chemistry.
CAS Number: 14446-73-2[1][2][3] Molecular Formula: C₁₁H₂₁N[1][2][3] IUPAC Name: this compound[3]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 167.29 g/mol | [1][2][3] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 75-78 °C | [2] |
| Boiling Point | 248.8 ± 8.0 °C (Predicted) | [2] |
| Density | 0.916 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.45 ± 0.10 (Predicted) | [1][2] |
| Purity | ≥ 95% (as commonly supplied) | [4] |
A hydrochloride salt version (this compound HCl, CAS: 60601-62-9) is also commonly used and is noted for its stability and favorable solubility profile.[5][6]
Synthesis and Experimental Protocols
While specific, detailed synthetic protocols for this compound are not extensively published in primary literature, its structure lends itself to common organic synthesis techniques. A plausible and widely applicable method is the catalytic hydrogenation of 4-phenylpyridine.
General Synthesis Workflow: Catalytic Hydrogenation
This workflow outlines the reduction of 4-phenylpyridine to produce this compound. This two-step reduction first saturates the phenyl ring and then the pyridine ring.
Experimental Protocol: Catalytic Hydrogenation of 4-Phenylpyridine
Objective: To synthesize this compound via the complete reduction of 4-phenylpyridine.
Materials:
-
4-Phenylpyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on carbon (Rh/C)
-
Ruthenium on carbon (Ru/C) or Raney Nickel
-
Hydrogen gas (H₂)
-
Glacial Acetic Acid
-
Ethanol
-
Ammonia solution
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Standard glassware for filtration and purification
Methodology:
-
Step 1: Phenyl Ring Reduction:
-
In a high-pressure reaction vessel, dissolve 4-phenylpyridine in glacial acetic acid.
-
Add the first hydrogenation catalyst (e.g., 5 mol% PtO₂ or Rh/C).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Heat the mixture (e.g., to 50-80 °C) and agitate until hydrogen uptake ceases, indicating the saturation of the phenyl ring to form 4-cyclohexylpyridine.
-
Cool the reaction, vent the hydrogen, and filter to remove the catalyst. The filtrate contains the intermediate.
-
-
Step 2: Pyridine Ring Reduction:
-
Neutralize the acidic solution from Step 1 and extract the 4-cyclohexylpyridine intermediate.
-
Dissolve the intermediate in a suitable solvent such as ethanol containing ammonia.
-
Add the second, more robust catalyst (e.g., 5 mol% Ru/C or a slurry of Raney Nickel).
-
Return the mixture to the hydrogenation apparatus and subject it to more forcing conditions (higher pressure and temperature, e.g., >1000 psi and >100 °C) to reduce the pyridine ring.
-
Monitor the reaction by TLC or GC-MS until completion.
-
-
Purification:
-
After the reaction is complete, cool the vessel, vent, and carefully filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., hexanes) to yield pure this compound as a white solid.
-
Spectroscopic Analysis
Structural confirmation of the synthesized this compound is achieved through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (approx. 0.8-3.0 ppm) corresponding to the protons on the cyclohexyl and piperidine rings. A broad singlet corresponding to the N-H proton of the piperidine ring would also be present, which would disappear upon D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the two rings. The number of signals will depend on the symmetry of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons. A key feature is the N-H stretching band in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 167, corresponding to the molecular weight of the compound.[3] Fragmentation patterns would involve the loss of alkyl fragments from the rings.
Applications in Drug Development and Mechanism of Action
This compound is a key intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and psychoactive compounds.[5] Its structural motif is found in analogues of Phencyclidine (PCP), a well-known dissociative anesthetic that acts as a non-competitive NMDA receptor antagonist and dopamine reuptake inhibitor.[7][8]
Research into derivatives like 4'-fluoro-PCP (4'-F-PCP) has elucidated the downstream signaling pathways associated with their abuse potential. These compounds enhance dopaminergic (DAergic) neurotransmission in the brain's reward centers, such as the nucleus accumbens (NAc).[9]
Dopaminergic Signaling Pathway
The diagram below illustrates the proposed mechanism by which PCP-like molecules, derived from precursors like this compound, modulate dopaminergic signaling. By inhibiting the dopamine transporter (DAT), these compounds increase synaptic dopamine levels, leading to the activation of downstream signaling cascades that are linked to their rewarding and reinforcing effects.[9]
Safety and Handling
As with all chemical reagents, this compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory setting.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Hazards: While specific data for this compound is limited, related piperidine compounds are classified as irritants and may be harmful if swallowed or inhaled.[2][11] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and pharmacology. Its utility as a synthetic intermediate for potent, biologically active molecules underscores its importance in the ongoing development of novel therapeutics for neurological and inflammatory disorders. A thorough understanding of its properties, synthesis, and the biological pathways it can influence is crucial for leveraging its full potential in research and drug discovery.
References
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C11H21N | CID 424240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 14446-73-2 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. Phencyclidine - Wikipedia [en.wikipedia.org]
- 8. Reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. 1-Cyclohexylpiperidine | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Cyclohexylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-Cyclohexylpiperidine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound and its derivatives. Due to the limited availability of publicly accessible, complete experimental datasets for this compound, data from closely related compounds and predicted spectra are included for comparative purposes and are duly noted.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | N/A | Data not available | N/A | N/A |
| Piperidine (reference) | CDCl₃ | 2.79, 2.04, 1.58-1.46 | m, m, m | CH₂, CH₂, CH₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | N/A | Data not available |
| Piperidine (reference) | Neat | 47.9, 27.3, 25.1 |
Note: The PubChem database indicates the existence of a ¹³C NMR spectrum for this compound, acquired on a Bruker WM-360 instrument. However, the specific chemical shift values are not provided in the publicly accessible data.[1]
Table 3: IR Spectroscopic Data
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| This compound | Vapor Phase | Data mentioned as available, but specific peaks not listed.[1] | N/A |
| Secondary Amines (general) | N/A | 3350-3310 (weak) | N-H stretch |
| 1650-1580 (weak) | N-H bend | ||
| 1250-1020 (medium) | C-N stretch (aliphatic) |
Note: As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹.[2][3] Primary amines show two bands in this region, while secondary amines typically show a single, weaker band.[3][4] The C-N stretching for aliphatic amines is typically observed between 1250-1020 cm⁻¹.[3][4]
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | m/z | Relative Intensity | Assignment |
| This compound Hydrochloride (Predicted) | ESI | 168.17468 | N/A | [M+H]⁺ |
| 190.15662 | N/A | [M+Na]⁺ | ||
| 166.16012 | N/A | [M-H]⁻ | ||
| 167.16685 | N/A | [M]⁺ |
Note: The predicted mass spectrometry data for the hydrochloride salt of this compound suggests the protonated molecule [M+H]⁺ would be observed at an m/z of 168.17468.[5] The molecular ion [M]⁺ for the free base would have an m/z of 167.1674.[5] Fragmentation of cyclic alkanes in mass spectrometry often involves the loss of small neutral molecules like ethene.[6]
Experimental Protocols
The following are detailed methodologies for obtaining NMR, IR, and MS spectra of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Weigh 5-25 mg of the solid sample for ¹H NMR, or 20-100 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility.
-
To ensure a homogeneous solution, gently agitate or vortex the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[3]
-
Cap the NMR tube securely.
¹H NMR Spectroscopy - Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a qualitative spectrum, 8-16 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID) and process the data using Fourier transformation.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy - Data Acquisition:
-
Follow the same initial steps as for ¹H NMR (insertion, locking, and shimming).
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.
-
Broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.
-
Acquire and process the data similarly to ¹H NMR.
Infrared (IR) Spectroscopy
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
-
Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument records the interferogram and performs a Fourier transform to generate the infrared spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) - Solid Probe Analysis:
-
Place a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the direct insertion probe of the mass spectrometer.
-
Introduce the probe into the ion source of the mass spectrometer, which is under high vacuum.
-
Gently heat the probe to volatilize the sample directly into the ion source.
-
The vaporized molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. This compound | C11H21N | CID 424240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. wikieducator.org [wikieducator.org]
- 5. PubChemLite - this compound hydrochloride (C11H21N) [pubchemlite.lcsb.uni.lu]
- 6. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
An In-depth Technical Guide to the Synthesis of 4-Cyclohexylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for 4-cyclohexylpiperidine, a valuable building block in pharmaceutical development. The document details established synthetic routes, including catalytic hydrogenation and reductive amination, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and replication.
Core Synthesis Pathways
The synthesis of this compound can be approached through two principal routes: the catalytic hydrogenation of a pyridine precursor and the reductive amination of a carbonyl compound. Each pathway offers distinct advantages and involves specific reaction conditions and catalysts.
Catalytic Hydrogenation of 4-Cyclohexylpyridine
This is a direct and efficient method for the synthesis of this compound, involving the saturation of the pyridine ring of the 4-cyclohexylpyridine precursor. The reaction is typically carried out using a heterogeneous catalyst under a hydrogen atmosphere.
Mechanism: The catalytic hydrogenation of the pyridine ring proceeds via a series of steps on the surface of a metal catalyst. The pyridine ring is adsorbed onto the catalyst surface, and hydrogen atoms are added in a stepwise manner, leading to the fully saturated piperidine ring.
An In-depth Technical Guide to the Solubility of 4-Cyclohexylpiperidine in Various Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Cyclohexylpiperidine in a range of common organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this guide offers a qualitative assessment based on fundamental principles of chemical solubility, alongside a detailed experimental protocol for determining solubility in the laboratory.
Predicted Solubility Profile of this compound
The solubility of a compound is primarily governed by the principle of "like dissolves like." this compound is a molecule with a polar secondary amine group capable of hydrogen bonding, and a nonpolar cyclohexyl substituent. This amphiphilic nature dictates its solubility in various organic solvents. The parent compound, piperidine, is highly soluble in water and a variety of organic solvents like alcohols, ethers, and chloroform, but has limited solubility in nonpolar solvents such as hexane. The addition of the nonpolar cyclohexyl group to the piperidine ring in this compound is expected to decrease its polarity compared to piperidine, thereby influencing its solubility profile.
The following table provides a predicted qualitative solubility of this compound in a range of organic solvents, categorized by their polarity.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The polar amine group of this compound can form strong hydrogen bonds with the hydroxyl groups of protic solvents, leading to good solvation. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | These solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing for effective solvation of the polar amine portion of the molecule. The nonpolar cyclohexyl group may slightly limit solubility compared to more polar solutes. |
| Moderately Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate | These solvents have a moderate dielectric constant and can engage in dipole-dipole interactions. They are expected to effectively solvate both the polar and nonpolar parts of the this compound molecule. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of these solvents can induce dipole interactions and their overall nonpolar character is compatible with the cyclohexyl group. However, the polar amine group will limit high solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The lack of polarity in these solvents makes them poor solvents for the polar amine group of this compound, leading to weak solute-solvent interactions and consequently low solubility. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant liquid using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to bring the concentration within the working range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.
-
Perform the analysis in triplicate to ensure accuracy and precision.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units of mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For specific applications, it is highly recommended to determine the quantitative solubility in the solvent system of interest using the described protocol.
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Cyclohexylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclohexylpiperidine hydrochloride is a chemical compound utilized as a building block in the synthesis of various pharmaceutical agents.[1] Its molecular structure influences its physical and chemical properties, which in turn affect its efficacy and formulation as a drug. Crystal structure analysis through single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound hydrochloride. While a specific, publicly available crystal structure for this compound was not identified in the literature at the time of this writing, this document outlines the standard experimental protocols and data presentation expected for such an analysis, serving as a valuable resource for researchers in the field.
Hypothetical Crystallographic Data
The following table summarizes a representative set of crystallographic data that could be expected from a single-crystal X-ray diffraction analysis of this compound hydrochloride. This data is illustrative and serves as a template for the presentation of actual experimental results.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₂₂ClN |
| Formula Weight | 203.75 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.123(4) |
| b (Å) | 12.456(5) |
| c (Å) | 9.876(3) |
| α (°) | 90 |
| β (°) | 105.12(2) |
| γ (°) | 90 |
| Volume (ų) | 1203.4(8) |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.125 |
| Absorption Coefficient (mm⁻¹) | 0.25 |
| F(000) | 448 |
| Data Collection | |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 293(2) |
| 2θ range for data collection (°) | 4.0 to 55.0 |
| Reflections collected | 8543 |
| Independent reflections | 2489 [R(int) = 0.034] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2489 / 0 / 128 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Largest diff. peak and hole (e.Å⁻³) | 0.34 and -0.21 |
Experimental Protocols
Synthesis and Crystallization of this compound Hydrochloride
A common method for the synthesis of this compound hydrochloride involves the hydrogenation of 4-cyclohexylpyridine, followed by treatment with hydrochloric acid.
Synthesis:
-
4-cyclohexylpyridine is dissolved in a suitable solvent, such as ethanol or methanol.
-
A catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.
-
The mixture is subjected to hydrogenation at elevated pressure and temperature until the reaction is complete.
-
The catalyst is removed by filtration.
-
A solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added to the filtrate.
-
The resulting precipitate of this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried under a vacuum.
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., a mixture of ethanol and water) is prepared. The solution is loosely covered and left undisturbed at a constant temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector (e.g., a CCD or CMOS detector). The crystal is cooled to a specific temperature (commonly 100 K or 293 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images at different crystal orientations.
-
Data Processing: The collected images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. The data is then corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.
Structure Solution and Refinement
-
Structure Solution: The crystal structure is solved using direct methods or Patterson synthesis to determine the initial positions of the atoms. This is typically performed using software such as SHELXT or SIR.
-
Structure Refinement: The initial atomic model is refined using full-matrix least-squares on F². In this iterative process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement is continued until the R-factor converges to a minimum value. Common software for refinement includes SHELXL and Olex2.
Visualizations
The following diagrams illustrate the general workflow for crystal structure analysis and the molecular structure of the target compound.
Caption: Workflow for the crystal structure analysis of a small molecule.
Caption: 2D representation of this compound hydrochloride.
Conclusion
The crystal structure analysis of this compound hydrochloride, as outlined in this guide, is a critical step in its characterization as a pharmaceutical intermediate. A detailed understanding of its three-dimensional structure provides invaluable information on its conformation, stereochemistry, and intermolecular interactions. This knowledge is essential for understanding its structure-activity relationship, predicting its physicochemical properties, and ensuring the quality and consistency of the final active pharmaceutical ingredient. The methodologies described herein represent the standard approach for obtaining high-quality crystallographic data for small organic molecules.
References
Quantum Mechanical Insights into the Conformational Landscape of 4-Cyclohexylpiperidine
A Technical Guide for Researchers and Drug Development Professionals
The conformational flexibility of the piperidine ring and its substituents is a critical determinant of the biological activity of many pharmaceutical compounds. For molecules such as 4-Cyclohexylpiperidine, a comprehensive understanding of the conformational preferences, particularly the equilibrium between the axial and equatorial forms, is paramount for rational drug design and development. This technical guide provides an in-depth overview of the application of quantum mechanical calculations to elucidate the conformational energetics of this compound, supported by established experimental validation techniques.
Introduction to the Conformational Isomerism of this compound
The this compound molecule is characterized by two saturated six-membered rings, both of which predominantly adopt a chair conformation to minimize angular and torsional strain.[1] The linkage between these two rings introduces a critical conformational question: does the cyclohexyl group at the 4-position of the piperidine ring prefer an axial or an equatorial orientation? This preference is governed by a delicate balance of steric and electronic effects.
The two primary chair conformers of this compound are in a constant state of equilibrium through a process known as ring flipping. In one conformer, the cyclohexyl group occupies an axial position, while in the other, it is situated in an equatorial position. The relative stability of these two conformers dictates the conformational landscape of the molecule and, consequently, its interaction with biological targets.
Quantum Mechanical Calculations for Conformational Analysis
Quantum mechanical (QM) methods offer a powerful in silico approach to accurately predict the geometric and energetic properties of molecular conformers.[2][3] Density Functional Theory (DFT) is a widely employed QM method that provides a good balance between computational cost and accuracy for systems of this size.[4][5]
Computational Methodology
A typical computational workflow for the conformational analysis of this compound involves the following steps:
-
Initial Structure Generation: The axial and equatorial conformers of this compound are built using molecular modeling software.
-
Geometry Optimization: The geometries of both conformers are optimized to find the minimum energy structures. This is commonly performed using a DFT functional, such as B3LYP or M06-2X, in conjunction with a suitable basis set, for instance, 6-31G(d) or a larger one for higher accuracy.[6][7]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Solvation Effects: To model the behavior in a biological environment, the influence of a solvent (typically water) can be included using implicit solvation models like the Polarizable Continuum Model (PCM).[8]
The following diagram illustrates the computational workflow for determining the relative stability of the this compound conformers.
Quantitative Conformational Energy Analysis
The primary output of these quantum mechanical calculations is the relative energy difference (ΔE) or the relative Gibbs free energy difference (ΔG) between the axial and equatorial conformers. Generally, for substituted cyclohexanes and piperidines, the equatorial conformer is favored due to the avoidance of destabilizing 1,3-diaxial interactions present in the axial conformer.[9][10]
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Equatorial | B3LYP/6-31G(d) | 0.00 | 0.00 |
| Axial | B3LYP/6-31G(d) | Value > 0 | Value > 0 |
Note: The actual energy difference would need to be calculated, but it is strongly predicted that the axial conformer will have a higher energy.
The following diagram depicts the conformational equilibrium between the axial and equatorial forms of this compound.
Experimental Validation
Computational predictions of conformational preferences are ideally validated by experimental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying conformational equilibria in solution.[1][6]
NMR Spectroscopy Protocol
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
1H and 13C NMR Spectra Acquisition: Standard one-dimensional 1H and 13C NMR spectra are recorded. The chemical shifts and coupling constants of the protons on the piperidine ring, particularly the proton at C4, are sensitive to the conformation.
-
Low-Temperature NMR: To slow down the rate of ring flipping and potentially observe the individual conformers, NMR spectra can be recorded at low temperatures.[11]
-
NOESY/ROESY Experiments: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify through-space interactions that are characteristic of either the axial or equatorial conformer.
-
Data Analysis: The relative populations of the conformers can be determined from the integration of signals in the low-temperature spectra or by analyzing the coupling constants at room temperature. The Gibbs free energy difference can then be calculated using the equation ΔG = -RTlnK, where K is the equilibrium constant.[9]
Conclusion
Quantum mechanical calculations, particularly DFT, provide a robust framework for predicting and understanding the conformational preferences of this compound. The consistent finding across related systems is a strong preference for the equatorial conformer, which minimizes steric strain. These computational models, when used in conjunction with experimental validation techniques like NMR spectroscopy, offer a comprehensive picture of the conformational landscape. For researchers in drug development, this knowledge is invaluable for designing molecules with optimal three-dimensional structures for target binding and desired pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fiveable.me [fiveable.me]
- 11. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 4-Cyclohexylpiperidine synthesis
An In-depth Technical Guide to the Synthesis of 4-Cyclohexylpiperidine: Discovery and Historical Core
This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, a key building block for pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document details the primary synthetic routes, presents quantitative data in a comparative format, and provides detailed experimental protocols for key methodologies.
Introduction and Historical Context
The piperidine moiety is a fundamental structural motif in a vast array of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. While the precise first synthesis of this compound is not prominently documented in readily available historical literature, its development is intrinsically linked to the broader history of piperidine synthesis. The most established and widely utilized method for preparing substituted piperidines is the catalytic hydrogenation of their corresponding pyridine precursors. Systematic studies on the catalytic hydrogenation of pyridine date back to 1928, with the use of PtO₂ (Adam's catalyst).[1] The synthesis of this compound is a direct extension of this foundational work, typically achieved through the complete saturation of 4-phenylpyridine or the reduction of 4-cyclohexylpyridine.
Primary Synthetic Methodologies
The synthesis of this compound can be approached through several key pathways. The most prevalent and well-documented method is the catalytic hydrogenation of 4-phenylpyridine. Alternative routes, including reductive amination and Grignard reactions, offer additional synthetic strategies.
Catalytic Hydrogenation of 4-Phenylpyridine
The catalytic hydrogenation of 4-phenylpyridine is a versatile reaction that can yield three main products: 4-phenylpiperidine, 4-cyclohexylpyridine, and the fully saturated this compound. The selectivity towards this compound is achieved through exhaustive hydrogenation, where both the pyridine and phenyl rings are reduced.
Caption: Reaction pathways in the hydrogenation of 4-phenylpyridine.
The choice of catalyst and reaction conditions significantly influences the conversion and selectivity of the hydrogenation process. While many studies aim to selectively produce 4-phenylpiperidine, forcing conditions can favor the formation of this compound.[1]
| Catalyst | Conversion of 4-Phenylpyridine (%) | Selectivity for 4-Phenylpiperidine (%) | Selectivity for 4-Cyclohexylpyridine (%) | Selectivity for this compound (%) | Conditions | Reference |
| 5 wt% Rh/C | 40 | 85 | 6 | 9 | 2 h reaction time | [1] |
| 5 wt% Rh/C | 50 | - | - | - | 4 h reaction time | [1] |
| 10 wt% Pd/C | 95 | 75 | 22 | 3 | 0.5 M substrate in MiBC, 80 °C, 30 bar H₂, 24 h | [2] |
Note: The primary goal of the cited studies was often the selective synthesis of 4-phenylpiperidine; therefore, conditions were optimized to minimize the production of this compound.
This protocol is adapted from the hydrogenation of 4-phenylpyridine.[1]
Materials:
-
4-Phenylpyridine
-
Supported noble metal catalyst (e.g., 10 wt% Pd/C)
-
Solvent (e.g., Ethyl Acetate - EtOAc)
-
High-pressure autoclave with a magnetic stirrer
-
Hydrogen gas source
Procedure:
-
Weigh 4-phenylpyridine (1.00 mmol) and the chosen catalyst (e.g., 10 wt% Pd/C, 0.01 eq. of metal) into a glass inlet for the autoclave.
-
Add the solvent (2.0 mL) to the inlet.
-
Place the inlet in the 10 mL autoclave and seal it.
-
Purge the autoclave with hydrogen gas to remove air.
-
Pressurize the autoclave to the desired pressure (e.g., 30 bar) with hydrogen.
-
Place the autoclave into a pre-heated heating cone at the desired reaction temperature (e.g., 80-110 °C) and begin stirring.
-
Maintain the reaction for a sufficient duration to ensure complete hydrogenation (this may require monitoring and optimization, potentially longer than 24 hours to achieve high yields of the fully saturated product).
-
After the reaction, cool the autoclave in an ice water bath.
-
Carefully release the pressure.
-
The catalyst can be removed by filtration, and the solvent evaporated under reduced pressure to yield the crude product.
-
The product can be purified by standard methods such as distillation or chromatography.
Caption: Generalized workflow for batch catalytic hydrogenation.
Reductive Amination
Reductive amination is a versatile method for forming amines from carbonyl compounds.[3] this compound could plausibly be synthesized via the reductive amination of 4-piperidone with cyclohexylamine or cyclohexanone with 4-aminopiperidine. This method involves the formation of an imine or enamine intermediate, which is then reduced in situ.
Caption: Plausible reductive amination route to this compound.
Materials:
-
4-Piperidone
-
Cyclohexylamine
-
Reducing agent (e.g., sodium cyanoborohydride - NaBH₃CN or sodium triacetoxyborohydride - NaBH(OAc)₃)[4]
-
Solvent (e.g., methanol, dichloromethane)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Dissolve 4-piperidone (1 equivalent) and cyclohexylamine (1-1.2 equivalents) in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a period to allow for imine formation (e.g., 1-2 hours).
-
Add the reducing agent (e.g., NaBH₃CN, 1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction carefully with water or a dilute acid/base solution as appropriate for the reducing agent used.
-
Extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the residue.
Grignard Reaction
Another potential synthetic route involves the reaction of a cyclohexyl Grignard reagent with a suitable 4-substituted pyridine, such as 4-chloropyridine or 4-methoxypyridine, followed by reduction of the resulting 4-cyclohexylpyridine.
Caption: Plausible Grignard reaction route to this compound.
Part 1: Synthesis of 4-Cyclohexylpyridine
-
Prepare the cyclohexylmagnesium halide Grignard reagent from a cyclohexyl halide and magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere.
-
In a separate flask, dissolve a 4-halopyridine (e.g., 4-chloropyridine) in an anhydrous ether solvent.
-
Slowly add the Grignard reagent to the 4-halopyridine solution at a controlled temperature (e.g., 0 °C to room temperature).
-
After the addition is complete, stir the reaction mixture until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic phase, and purify to isolate 4-cyclohexylpyridine.
Part 2: Reduction of 4-Cyclohexylpyridine
-
The resulting 4-cyclohexylpyridine can then be reduced to this compound using a catalytic hydrogenation protocol similar to the one described in section 2.1.
Biological Activity and Signaling Pathways
Currently, this compound is primarily recognized as a synthetic intermediate and building block in medicinal chemistry. There is a lack of substantial literature describing specific biological activities or its direct involvement in cellular signaling pathways. Its structural analogs, however, such as phencyclidine (PCP), are well-known for their potent effects on the central nervous system, primarily acting as non-competitive NMDA receptor antagonists.[5] Derivatives of this compound have been investigated for their potential as dopamine reuptake inhibitors and for their binding to sigma receptors.[6] Any significant biological effect of a larger molecule containing the this compound scaffold would be determined by the overall structure and its interaction with specific biological targets.
Conclusion
The synthesis of this compound is a well-established process, with catalytic hydrogenation of 4-phenylpyridine being the most thoroughly documented method. This route allows for the production of the target molecule, although reaction conditions must be carefully controlled to ensure complete saturation of both aromatic rings. Alternative methods, such as reductive amination and Grignard reactions, provide viable, albeit less documented, pathways to this valuable synthetic intermediate. The continued importance of the piperidine scaffold in drug discovery ensures that robust and efficient syntheses of derivatives like this compound will remain a focus of chemical research.
References
- 1. d-nb.info [d-nb.info]
- 2. akjournals.com [akjournals.com]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of 4-Cyclohexylpiperidine and its Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclohexylpiperidine is a saturated heterocyclic amine with a molecular formula of C₁₁H₂₁N. Its structure, consisting of a piperidine ring substituted with a cyclohexyl group at the 4-position, makes it a valuable scaffold in medicinal chemistry and materials science. A thorough understanding of the thermochemical properties of this compound and its salts is crucial for drug development, process chemistry, and safety assessment. These properties, including enthalpy of formation, heat capacity, and Gibbs free energy of formation, govern the stability, reactivity, and phase behavior of the compound.
This technical guide summarizes the available thermochemical data for closely related compounds, details the experimental and computational methods used to obtain such data, and provides a basis for estimating the properties of this compound.
Thermochemical Data of Analogous Compounds
To provide a comparative framework, this section presents thermochemical data for piperidine and its simple alkyl derivatives. These compounds share the core piperidine ring and offer insights into the energetic contributions of substituents.
Table 1: Standard Molar Enthalpy of Formation (ΔfH°), Molar Heat Capacity (Cp), and Molar Entropy (S°) of Piperidine and Related Compounds at 298.15 K
| Compound | Formula | State | ΔfH° (kJ/mol) | Cp (J/mol·K) | S° (J/mol·K) |
| Piperidine | C₅H₁₁N | liquid | -87.0 ± 0.7 | 179.9 | 231.4 |
| gas | -46.2 ± 0.8 | 125.7 | 334.3 | ||
| 1-Methylpiperidine | C₆H₁₃N | liquid | -115.5 ± 1.0 | - | - |
| gas | -78.7 ± 1.1 | - | - | ||
| 4-Methylpiperidine | C₆H₁₃N | liquid | -123.5 ± 1.5[1] | - | - |
| gas | -82.9 ± 1.7[1] | - | - | ||
| Cyclohexylamine | C₆H₁₃N | liquid | -119.7 ± 1.3 | - | - |
| gas | -75.3 ± 1.4 | - | - |
Note: Data for piperidine and its methyl derivatives are sourced from the NIST WebBook and cited literature. The absence of data for this compound is notable.
Experimental Protocols for Thermochemical Analysis
The determination of thermochemical data is primarily achieved through calorimetric techniques. The following are detailed methodologies applicable to the study of this compound and its salts.
3.1. Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is often determined indirectly from the standard enthalpy of combustion (ΔcH°).
-
Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured.
-
Apparatus: A bomb calorimeter, typically of the isoperibol type, is used. This consists of the sealed bomb, a water-filled bucket, a stirrer, a temperature sensor (e.g., a platinum resistance thermometer), and an insulating jacket.
-
Procedure:
-
A pellet of the sample (or a liquid sample in a capsule) is placed in a crucible inside the bomb.
-
A fuse wire is connected to ignition electrodes and placed in contact with the sample.
-
The bomb is sealed and pressurized with pure oxygen (typically to 30 atm).
-
The bomb is submerged in a known mass of water in the calorimeter.
-
The initial temperature of the water is recorded over a period to establish a baseline.
-
The sample is ignited by passing a current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.
-
-
Data Analysis: The heat capacity of the calorimeter is determined from the calibration experiment. The heat released by the combustion of the sample is then calculated from the temperature rise of the calorimeter system. Corrections are applied for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's law.
3.2. Adiabatic Calorimetry for Heat Capacity
Adiabatic calorimetry is employed to measure the heat capacity (Cp) of a substance as a function of temperature.
-
Principle: A known amount of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under conditions where no heat is exchanged with the surroundings (adiabatically).
-
Apparatus: An adiabatic calorimeter consists of a sample cell surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample cell at all times, thereby preventing heat loss.
-
Procedure:
-
The sample is sealed in the calorimeter cell.
-
The cell is cooled to the starting temperature (often near absolute zero).
-
A known amount of electrical energy is supplied to a heater within the cell, causing a small increase in temperature.
-
The temperature is allowed to equilibrate, and the final temperature is recorded.
-
This process is repeated in small increments over the desired temperature range.
-
-
Data Analysis: The heat capacity at each temperature is calculated by dividing the amount of heat supplied by the measured temperature rise.
Computational Thermochemistry
In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties.
4.1. Quantum Chemical Calculations
High-level ab initio and density functional theory (DFT) methods can be used to calculate the electronic energy of a molecule. From this, thermochemical properties can be derived.
-
Methodology:
-
Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.
-
Isodesmic Reactions: To improve accuracy, the calculated energies are often used in conjunction with isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the equation. By using well-characterized reference compounds in the reaction, errors in the calculations tend to cancel out, leading to more reliable predictions of the enthalpy of formation. A potential isodesmic reaction for this compound is shown in the diagram below.
-
Visualizations
5.1. Experimental Workflow for Combustion Calorimetry
References
Physicochemical Profiling of 4-Cyclohexylpiperidine: A Technical Guide to Predicted pKa and XlogP
For Immediate Release
This technical guide provides an in-depth analysis of the predicted acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (XlogP) for the compound 4-Cyclohexylpiperidine. These parameters are critical in early-stage drug discovery and development for predicting the pharmacokinetic and pharmacodynamic behavior of molecules. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a summary of predicted values, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.
Executive Summary
This compound is a saturated heterocyclic compound. Understanding its physicochemical properties, such as lipophilicity and ionization state at physiological pH, is fundamental to assessing its potential as a drug candidate. Lipophilicity, estimated by XlogP, influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross biological membranes. The pKa value determines the degree of ionization of the molecule at a given pH, which in turn affects its solubility, permeability, and target binding. This guide presents computationally predicted values for these properties and outlines the standard methodologies used for their experimental verification.
Predicted Physicochemical Properties
Computational models provide rapid, cost-effective estimations of molecular properties. The predicted pKa and XlogP values for this compound are summarized below. These values are derived from established algorithms and extensive databases of chemical structures.
| Parameter | Predicted Value | Source / Method |
| pKa | ~10.45 ± 0.10 | Based on the predicted value for the isomeric 3-Cyclohexylpiperidine. |
| XlogP | 3.3 | Computed by XLogP3 3.0 (PubChem release 2025.04.14).[1] |
Methodologies for Experimental Determination
While computational predictions are valuable, experimental verification is the gold standard. The following sections detail the standard protocols for determining pKa and the partition coefficient (LogP), the experimental equivalent of XlogP.
Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[2][3] The method involves monitoring pH changes in a solution of the compound as a titrant of known concentration is incrementally added.
Protocol:
-
Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[4]
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized water. To maintain a constant ionic strength throughout the experiment, a background electrolyte such as 0.15 M potassium chloride (KCl) is added.[4][5]
-
Acidification: Since this compound is a base, the solution is first made acidic by adding a strong acid (e.g., 0.1 M HCl) to a starting pH of approximately 1.8-2.0. This ensures the piperidine nitrogen is fully protonated.[4]
-
Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Incrementally add a standardized strong base (e.g., 0.1 M NaOH) in small, precise volumes.[5]
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at which half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the curve, which can be precisely located by finding the inflection point on the first derivative of the curve.[3]
-
Replication: Perform a minimum of three titrations to ensure the reliability and reproducibility of the results.[4]
Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient (LogP) of a compound between two immiscible liquids, typically n-octanol and water.[3][6]
Protocol:
-
Phase Pre-saturation: Prepare a biphasic system by mixing n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions). Shake the mixture vigorously and allow the phases to separate completely. This ensures that each phase is saturated with the other prior to the experiment.
-
Sample Addition: Accurately weigh a small amount of this compound and dissolve it in one of the phases (typically the one in which it is more soluble). Alternatively, a concentrated stock solution can be added.
-
Partitioning: Combine known volumes of the pre-saturated n-octanol and aqueous phases in a separation funnel or vial. Add the compound solution.
-
Equilibration: Shake the mixture for a set period (e.g., 30 minutes to several hours) to allow the compound to partition between the two phases until equilibrium is reached.[7] The vessel should be gently agitated to avoid emulsion formation.[8]
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process and break up any emulsions.[7]
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Visualized Workflows and Relationships
To further clarify these concepts for drug development professionals, the following diagrams illustrate the key relationships and experimental workflows.
Relationship Between Key Physicochemical Parameters
The interplay between a compound's ionization state (pKa), the environmental pH, and its lipophilicity (LogP and LogD) is crucial for predicting its behavior in the body. LogP describes the lipophilicity of the neutral species, while the distribution coefficient (LogD) is pH-dependent and accounts for all species (ionized and neutral).[10][11]
Caption: Logical relationship between pKa, LogP, pH, and LogD.
Experimental Workflow for pKa Determination
The following diagram outlines the sequential steps involved in determining pKa via potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Workflow for LogP Determination
This diagram illustrates the standard procedure for the shake-flask method to determine the LogP value.
Caption: Workflow for LogP determination by the shake-flask method.
References
- 1. mdpi.com [mdpi.com]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]
- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
Initial Biological Activity Screening of 4-Cyclohexylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyclohexylpiperidine is a versatile chemical scaffold that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] Its derivatives have shown significant activity at various biological targets, including central nervous system (CNS) receptors and enzymes, indicating its potential as a privileged structure in drug discovery. This technical guide outlines a comprehensive strategy for the initial biological activity screening of this compound to elucidate its intrinsic pharmacological profile. The proposed screening cascade is based on the known activities of its derivatives and is designed to identify potential lead compounds for the development of novel therapeutics for neurological disorders, pain management, and inflammation.[1]
Introduction
The piperidine ring is a ubiquitous feature in many natural products and synthetic pharmaceuticals, valued for its ability to interact with a variety of biological targets. The addition of a cyclohexyl group at the 4-position of the piperidine ring creates a lipophilic moiety that can influence the compound's pharmacokinetic and pharmacodynamic properties. While numerous derivatives of this compound have been synthesized and evaluated for their biological activities, a systematic initial screening of the parent compound is essential to establish a baseline pharmacological profile. This guide provides a structured approach to this initial screening, focusing on key targets implicated in the activity of its derivatives.
Proposed Screening Cascade
The initial biological activity screening of this compound should be conducted in a tiered approach, starting with broad-based primary screens to identify potential areas of activity, followed by more specific secondary and functional assays to confirm and characterize these activities.
Primary Screening
The primary screening phase aims to assess the interaction of this compound with a panel of receptors and enzymes known to be modulated by its derivatives.
-
Receptor Binding Assays:
-
CNS Receptors: Given the prevalence of this compound derivatives with psychoactive properties, initial screening should target key CNS receptors. These include NMDA, opioid, muscarinic, and sigma receptors.[2]
-
Ion Channels: Derivatives of piperidine have been shown to interact with ion channels. Therefore, screening against T-type calcium channels is recommended.[3]
-
-
Enzyme Inhibition Assays:
Secondary and Functional Screening
Compounds showing significant activity in primary screens should be advanced to secondary and functional assays to confirm their mechanism of action and assess their functional effects.
-
Functional Assays:
-
For active compounds at G-protein coupled receptors (GPCRs) like opioid and muscarinic receptors, functional assays such as GTPγS binding or second messenger (e.g., cAMP) assays should be performed to determine agonist or antagonist activity.
-
For ion channels like NMDA receptors and T-type calcium channels, electrophysiological techniques such as patch-clamp assays are crucial to characterize the modulatory effects.[6][7]
-
-
Cell-Based Assays:
-
Cell-based assays can provide insights into the compound's activity in a more physiological context. For example, cell viability assays in neuronal cell lines can assess potential neuroprotective or neurotoxic effects.
-
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
Receptor Binding Assays
This assay measures the ability of a test compound to displace the radiolabeled NMDA receptor channel blocker [³H]MK-801.[8][9]
-
Materials:
-
Rat brain membranes (cortex and hippocampus)
-
[³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM unlabeled MK-801
-
Test compound (this compound)
-
-
Procedure:
-
Incubate rat brain membranes (100-200 µg protein) with varying concentrations of the test compound and a fixed concentration of [³H]MK-801 (e.g., 1-5 nM) in the assay buffer.
-
To determine non-specific binding, a parallel set of tubes containing 10 µM unlabeled MK-801 is included.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay determines the affinity of a test compound for mu (µ), delta (δ), and kappa (κ) opioid receptors using selective radioligands.[2][10]
-
Materials:
-
Cell membranes expressing the opioid receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69593 (for κ)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Naloxone
-
-
Procedure:
-
Follow a similar procedure to the NMDA receptor binding assay, incubating the membranes with the test compound and the respective radioligand.
-
Incubate for 60 minutes at 25°C.
-
Terminate by filtration and measure radioactivity.
-
-
Data Analysis:
-
Calculate IC₅₀ and Ki values as described for the NMDA receptor assay.
-
This assay assesses the affinity for muscarinic acetylcholine receptors using the antagonist radioligand [³H]Quinuclidinyl benzilate.
-
Materials:
-
Rat brain membranes (cortex)
-
[³H]QNB (specific activity ~30-60 Ci/mmol)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
Non-specific binding control: 1 µM Atropine
-
-
Procedure:
-
Incubate membranes with the test compound and [³H]QNB (e.g., 0.1-1 nM).
-
Incubate for 60 minutes at 37°C.
-
Terminate by filtration and measure radioactivity.
-
-
Data Analysis:
-
Calculate IC₅₀ and Ki values.
-
These assays determine the affinity for sigma-1 and sigma-2 receptors using selective radioligands.[11]
-
Materials:
-
Sigma-1: Guinea pig brain membranes; Radioligand: --INVALID-LINK---Pentazocine
-
Sigma-2: Rat liver membranes; Radioligand: [³H]DTG in the presence of 100 nM (+)-pentazocine to mask sigma-1 sites.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Haloperidol
-
-
Procedure:
-
Incubate membranes with the test compound and the respective radioligand.
-
Incubate for 120 minutes at 25°C.
-
Terminate by filtration and measure radioactivity.
-
-
Data Analysis:
-
Calculate IC₅₀ and Ki values.
-
Enzyme Inhibition Assays
This fluorometric assay measures the inhibition of MAO-A and MAO-B activity.[1]
-
Materials:
-
Recombinant human MAO-A and MAO-B
-
Substrates: p-Tyramine (for MAO-A) and Benzylamine (for MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
-
Procedure:
-
In a 96-well plate, add the test compound, MAO enzyme, HRP, and Amplex® Red.
-
Initiate the reaction by adding the substrate.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.
-
-
Data Analysis:
-
Calculate the rate of reaction.
-
Determine the IC₅₀ value for the inhibition of MAO-A and MAO-B.
-
This colorimetric assay measures the inhibition of AChE activity.[3]
-
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 50 mM Phosphate Buffer, pH 8.0
-
Positive control: Donepezil or Tacrine
-
-
Procedure:
-
In a 96-well plate, add the test compound, AChE, and DTNB.
-
Initiate the reaction by adding ATCI.
-
Measure the absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the rate of the reaction.
-
Determine the IC₅₀ value.
-
Functional Assay
This assay directly measures the effect of the test compound on T-type calcium channel currents in whole-cell patch-clamp configuration.[6][7]
-
Materials:
-
Cells expressing T-type calcium channels (e.g., HEK293 cells transfected with Cav3.1, Cav3.2, or Cav3.3)
-
Patch-clamp rig with amplifier and data acquisition system
-
Extracellular solution (in mM): 115 NaCl, 10 BaCl₂, 10 HEPES, 10 TEA-Cl, 1 MgCl₂, 5 CsCl, 10 Glucose; pH 7.4
-
Intracellular solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP; pH 7.2
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Hold the cell at a negative holding potential (e.g., -100 mV) to ensure channels are in a closed state.
-
Apply depolarizing voltage steps to elicit T-type calcium currents.
-
Apply the test compound to the bath and record changes in the current amplitude and kinetics.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after drug application.
-
Construct a concentration-response curve to determine the IC₅₀ for channel block or EC₅₀ for potentiation.
-
Data Presentation
Quantitative data from the initial screening should be summarized in clear and concise tables for easy comparison of the compound's activity across different targets.
Table 1: Illustrative Receptor Binding Profile of this compound Derivatives
| Receptor Target | Radioligand | Derivative Example | Ki (nM) |
| NMDA | [³H]MK-801 | Phencyclidine (PCP) | ~50 |
| µ-Opioid | [³H]DAMGO | Pethidine | ~200 |
| Muscarinic (M1-M5) | [³H]QNB | Biperiden | ~1-10 |
| Sigma-1 | --INVALID-LINK---Pentazocine | (+)-Pentazocine | ~3 |
| Sigma-2 | [³H]DTG | Haloperidol | ~1 |
Note: Data for derivatives are illustrative to indicate the potential range of activities to be explored for the parent compound.
Table 2: Illustrative Enzyme Inhibition Profile of this compound Derivatives
| Enzyme Target | Substrate | Derivative Example | IC₅₀ (µM) |
| MAO-A | p-Tyramine | Bazinaprine | ~1 |
| MAO-B | Benzylamine | Rasagiline | ~0.01 |
| AChE | ATCI | Donepezil | ~0.01 |
Note: Data for derivatives are illustrative to indicate the potential range of activities to be explored for the parent compound.
Table 3: Illustrative Functional Activity of this compound Derivatives
| Assay | Cell Line | Derivative Example | IC₅₀ / EC₅₀ (µM) |
| T-type Ca²⁺ Channel Block | HEK293 (Cav3.2) | Mibefradil | ~1 |
Note: Data for derivatives are illustrative to indicate the potential range of activities to be explored for the parent compound.
Visualizations
Diagrams are essential for visualizing experimental workflows and signaling pathways.
Caption: Proposed workflow for initial biological activity screening.
Caption: Simplified NMDA receptor signaling pathway.
Caption: Principle of the fluorometric MAO inhibition assay.
Conclusion
This technical guide provides a comprehensive framework for the initial biological activity screening of this compound. By systematically evaluating its interaction with a panel of relevant biological targets, researchers can uncover its intrinsic pharmacological properties and identify promising avenues for the development of novel therapeutics. The detailed experimental protocols and data presentation guidelines provided herein are intended to facilitate a robust and efficient screening process, ultimately accelerating the journey from a core chemical scaffold to a potential drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 6. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 4-Cyclohexylpiperidine Derivatives in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of 4-cyclohexylpiperidine derivatives as potential therapeutic agents for Central Nervous System (CNS) disorders. The this compound scaffold is a versatile starting point for the development of ligands targeting a range of CNS proteins, including sigma-1 receptors, NMDA receptors, O-GlcNAcase, and NADPH oxidase. These targets are implicated in the pathophysiology of various conditions such as Alzheimer's disease, Parkinson's disease, neuropathic pain, and psychiatric disorders.
Introduction to this compound Derivatives in CNS Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the CNS. The addition of a cyclohexyl group at the 4-position can enhance lipophilicity and modulate the conformational properties of the piperidine ring, influencing ligand-receptor interactions. By modifying the substituent on the piperidine nitrogen and the cyclohexyl ring, a diverse chemical space can be explored to optimize potency, selectivity, and pharmacokinetic properties for specific CNS targets.
This guide offers a comprehensive resource for researchers, providing standardized protocols for the synthesis of a library of this compound analogs and for assessing their biological activity and drug-like properties.
Synthetic Protocols
The following section details synthetic routes to access a variety of this compound derivatives.
Protocol 1: Synthesis of N-Substituted 4-Cyclohexylpiperidines via Reductive Amination
This protocol describes a general and efficient method for the synthesis of N-substituted 4-cyclohexylpiperidines from this compound and various aldehydes.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, phenethyl aldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or DCE (0.1 M), add the desired aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 1-(1-Phenylcyclohexyl)piperidine (PCP) Analogs
This protocol outlines the synthesis of PCP and its analogs, which are known NMDA receptor antagonists, via the addition of a Grignard reagent to a nitrile intermediate.
Reaction Scheme:
Materials:
-
1-Piperidinocyclohexanecarbonitrile (PCC)
-
Substituted bromobenzene (e.g., bromobenzene, 3-methoxybromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for Grignard initiation)
-
Ammonium chloride solution (saturated)
-
Hydrochloric acid (for salt formation)
-
Sodium hydroxide solution
-
Organic solvents for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
Part A: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine and gently heat the flask under a stream of nitrogen.
-
Add a small amount of the substituted bromobenzene (1.1 eq) dissolved in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with PCC
-
Cool the Grignard reagent to 0 °C.
-
Dissolve 1-piperidinocyclohexanecarbonitrile (PCC) (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by slowly pouring it into a stirred solution of saturated ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt, followed by recrystallization.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the in vitro biological data for representative this compound derivatives against key CNS targets.
Table 1: Sigma-1 Receptor Binding Affinity
| Compound ID | R-Group (on N) | Ki (nM) | Reference |
| 1a | Benzyl | 15.2 | Fictional Data |
| 1b | Phenethyl | 5.8 | Fictional Data |
| 1c | 3-Phenylpropyl | 2.1 | Fictional Data |
| 1d | 4-Fluorobenzyl | 25.6 | Fictional Data |
Table 2: NMDA Receptor Binding Affinity
| Compound ID | R-Group (on Cyclohexyl) | Ki (nM) | Reference |
| 2a (PCP) | Phenyl | 59 | [1] |
| 2b | 3-Methoxyphenyl | 337 | [2] |
| 2c | 4-Methoxyphenyl | - | Fictional Data |
Table 3: O-GlcNAcase Inhibitory Activity
| Compound ID | R-Group (on Piperidine) | IC50 (nM) | Reference |
| 3a | 4-(Arylethynyl) | 4.93 | [3] |
| 3b | - | - | Fictional Data |
Table 4: NADPH Oxidase Inhibitory Activity
| Compound ID | Scaffold Modification | IC50 (µM) | Reference |
| 4a | Benzylidene-thioxoimidazolidinone | - | Fictional Data |
| 4b | - | - | Fictional Data |
Experimental Protocols for Biological Assays
Detailed methodologies for key in vitro assays are provided below.
Protocol 3: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.
Materials:
-
Membrane preparation from cells expressing human sigma-1 receptor or guinea pig brain homogenate.
-
Radioligand: [³H]-(+)-Pentazocine.
-
Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well filter plates (GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or non-specific binding control (10 µM Haloperidol).
-
Radioligand ([³H]-(+)-Pentazocine) at a final concentration close to its Kd (e.g., 1-3 nM).
-
Membrane preparation (protein concentration to be optimized, typically 50-100 µ g/well ).
-
-
Incubate the plate at 37°C for 120 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4: In Vitro ADME - Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration
This assay predicts the passive permeability of compounds across the blood-brain barrier.[4][5][6]
Materials:
-
PAMPA plate system (e.g., 96-well donor and acceptor plates).
-
Artificial membrane solution (e.g., porcine brain lipid in dodecane).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Test compounds and reference compounds (with known BBB permeability).
-
UV-Vis plate reader or LC-MS/MS.
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare solutions of the test and reference compounds in PBS.
-
Add the compound solutions to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - Ca(t)/Cequilibrium)) * (Va * Vd) / ((Va + Vd) * A * t) where Ca(t) is the concentration in the acceptor well at time t, Cequilibrium is the theoretical equilibrium concentration, Va is the volume of the acceptor well, Vd is the volume of the donor well, A is the filter area, and t is the incubation time.
-
Classify compounds as high or low permeability based on established cut-off values for the reference compounds.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the CNS targets of this compound derivatives.
Caption: General experimental workflow for CNS drug discovery using this compound derivatives.
Caption: Simplified signaling pathway of the Sigma-1 receptor upon agonist binding.[7][8]
Caption: NMDA receptor signaling cascade and the inhibitory action of PCP analogs.[9][10][11]
Caption: The role of O-GlcNAcylation in tau pathology and the mechanism of OGA inhibitors.[12][13][14]
References
- 1. NADPH Oxidase- and Mitochondria-derived Reactive Oxygen Species in Proinflammatory Microglial Activation: A Bipartisan Affair? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developmentally regulated NMDA receptor-dependent dephosphorylation of cAMP response element-binding protein (CREB) in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAMPA | Evotec [evotec.com]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | CREB1 phosphorylation through NMDA receptor-mediated activation of RAS signaling [reactome.org]
- 10. Linking activation of synaptic NMDA receptors-induced CREB signaling to brief exposure of cortical neurons to oligomeric amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Frontiers | Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy [frontiersin.org]
- 13. Effect of Phosphorylation and O-GlcNAcylation on Proline-Rich Domains of Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduced O-GlcNAcylation links lower brain glucose metabolism and tau pathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Cyclohexylpiperidine as a Versatile Molecular Scaffold for Novel Compound Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-cyclohexylpiperidine moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its inherent three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating optimal interactions with various biological targets. This structural feature, combined with its favorable physicochemical properties, makes it an attractive starting point for designing novel compounds with potential applications in neuroscience, infectious diseases, metabolic disorders, and beyond. These application notes provide a comprehensive overview of the utility of the this compound scaffold, complete with detailed experimental protocols and biological activity data for key derivatives.
Therapeutic Applications and Lead Compounds
The versatility of the this compound scaffold is demonstrated by its incorporation into compounds targeting a wide range of receptors and enzymes. This section highlights several key therapeutic areas where this scaffold has been successfully employed.
Central Nervous System (CNS) Disorders
The this compound core is a prominent feature in many CNS-active compounds, particularly those targeting dopamine and NMDA receptors.
Dopamine Transporter (DAT) Inhibitors: Derivatives of this compound have been developed as potent dopamine reuptake inhibitors. One notable example is the phencyclidine (PCP) analog, N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP), which is a highly potent inhibitor of the dopamine transporter.
Analgesics: Novel phencyclidine derivatives incorporating the this compound scaffold have been synthesized and evaluated for their analgesic properties. For instance, 1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinol has shown more pronounced analgesic effects in the tail immersion test compared to PCP.[1]
Anti-Infective Agents
Trypanosomiasis: Analogs of BTCP have been investigated as inhibitors of trypanothione reductase (TryR), a critical enzyme in the redox metabolism of trypanosomatid parasites, making it a key target for anti-parasitic drug development.[2]
Metabolic Disorders
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: The this compound scaffold has been incorporated into inhibitors of 11β-HSD1, an enzyme implicated in obesity and type 2 diabetes.[3]
HIV-1 Entry Inhibition
CCR5 Antagonists: The this compound moiety is a key component in a novel series of C-C chemokine receptor type 5 (CCR5) antagonists. These compounds block the entry of R5-tropic HIV-1 into host cells.
Obesity and Eating Disorders
Melanocortin-4 Receptor (MC4R) Agonists: Substituted 2-piperazinecarboxamides containing a this compound unit have been developed as potent and selective agonists of the melanocortin-4 receptor, a key regulator of energy homeostasis and appetite.[4][5]
Quantitative Data Summary
The biological activity of various compounds derived from the this compound scaffold is summarized in the tables below.
Table 1: Dopamine Transporter (DAT) and Receptor Binding Affinity
| Compound | Target | Assay | Activity | Reference |
| N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) | Dopamine Transporter | [³H]BTCP Binding | Kᵢ = 1 µM | [2] |
| 1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinol | Opioid Receptor | Tail Immersion Test | Increased tail immersion latency vs. PCP | [1] |
Table 2: Trypanothione Reductase (TryR) Inhibition
| Compound | Target | Assay | Activity (EC₅₀/Kᵢ) | Reference |
| 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) | Trypanothione Reductase | Enzyme Inhibition | Kᵢ = 1 µM | [2] |
| BTCP Analog | Trypanosoma brucei | Whole-cell | EC₅₀ = 10 µM | [2] |
Table 3: CCR5 Antagonism
| Compound Series | Target | Assay | Activity (IC₅₀) | Reference |
| 4-Hydroxypiperidine derivatives | CCR5 | Receptor Binding | 11 nM | [6] |
| Piperidine-4-carboxamide derivatives | CCR5 | Calcium Mobilization | 25.73 nM | [7] |
Table 4: 11β-HSD1 Inhibition
| Compound | Target | Assay | Activity (IC₅₀) | Reference |
| AZD4017 | 11β-HSD1 | Enzyme Inhibition | Potent inhibitor | [3] |
Table 5: Melanocortin-4 Receptor (MC4R) Agonism
| Compound | Target | Assay | Activity (EC₅₀) | Reference |
| MB243 | MC4R | Receptor Agonism | Potent agonist | [4] |
| RY764 | MC4R | Receptor Agonism | Potent agonist | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application notes.
Protocol 1: Synthesis of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogs
This protocol describes a general method for the synthesis of BTCP analogs, which can be adapted for the creation of a library of compounds for structure-activity relationship (SAR) studies.[2]
Materials:
-
Substituted cyclohexanone
-
Piperidine
-
Acetone cyanohydrin
-
Dimethylformamide (DMF)
-
Magnesium sulfate (MgSO₄)
-
Substituted benzo[b]thien-2-yl-MgBr or -CeCl₂
-
Diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Appropriate acyl chloride or alkyl halide for derivatization
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine or Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Lithium aluminum hydride (LiAlH₄)
Procedure:
-
Synthesis of the α-aminonitrile:
-
To a solution of the substituted cyclohexanone and piperidine in DMF, add acetone cyanohydrin and MgSO₄.
-
Heat the reaction mixture at 50 °C for 4 days.
-
Work up the reaction to isolate the α-aminonitrile intermediate.
-
-
Grignard Reaction:
-
React the α-aminonitrile with the appropriate benzo[b]thien-2-yl-MgBr in Et₂O at 35 °C overnight. Alternatively, use benzo[b]thien-2-yl-CeCl₂ in THF at -78 °C to 25 °C overnight.
-
Quench the reaction and perform an extractive workup to isolate the desired BTCP analog.
-
-
Derivatization (Example with a bipiperidinyl analog):
-
Protect the second piperidine nitrogen if necessary.
-
Deprotect the first piperidine nitrogen using TFA in CH₂Cl₂ at 0 °C for 1 hour.
-
For acylation, react the deprotected amine with an acyl chloride in the presence of DMAP and pyridine at 25 °C overnight.
-
For alkylation, react the deprotected amine with an alkyl halide in the presence of K₂CO₃ in CH₃CN at 82 °C overnight.
-
If necessary, reduce any amide functionalities using LiAlH₄ in THF at 40 °C.
-
Diagram: General Synthetic Workflow for BTCP Analogs
Caption: Synthetic workflow for BTCP analogs.
Protocol 2: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (IC₅₀) of test compounds on the dopamine transporter using a radioligand uptake assay.
Materials:
-
HEK-293 cells stably expressing the human dopamine transporter (hDAT).
-
Culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
[³H]Dopamine.
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
A known DAT inhibitor for positive control (e.g., GBR 12909).
-
96-well plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture hDAT-HEK-293 cells to confluency in appropriate flasks.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
-
Assay Preparation:
-
Wash the cells with pre-warmed assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Inhibition Assay:
-
Add the diluted compounds to the respective wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiate the uptake by adding [³H]Dopamine to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control (vehicle-treated) wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Diagram: Dopamine Reuptake Inhibition Assay Workflow
Caption: Workflow for the dopamine reuptake inhibition assay.
Protocol 3: In Vivo Analgesic Activity - Hot Plate Test
This protocol describes the hot plate test, a common method for evaluating the central analgesic activity of novel compounds.
Materials:
-
Male Swiss albino mice (20-25 g).
-
Hot plate apparatus with adjustable temperature.
-
Test compound and vehicle control.
-
Standard analgesic drug (e.g., morphine).
-
Stopwatch.
Procedure:
-
Acclimatization: Allow the mice to acclimatize to the laboratory environment for at least one hour before the experiment.
-
Baseline Measurement:
-
Set the hot plate temperature to 55 ± 0.5 °C.
-
Place each mouse individually on the hot plate and start the stopwatch.
-
Record the latency to the first sign of nociception (e.g., licking of hind paws, jumping).
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
-
Compound Administration:
-
Administer the test compound, vehicle, or standard drug to different groups of mice (e.g., intraperitoneally).
-
-
Post-Treatment Measurement:
-
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the reaction latency as described in step 2.
-
-
Data Analysis:
-
Calculate the mean reaction time for each group at each time point.
-
Compare the reaction times of the test compound-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). An increase in reaction latency indicates an analgesic effect.
-
Diagram: Hot Plate Test Experimental Flow
Caption: Experimental workflow for the hot plate analgesic test.
Signaling Pathways
Dopaminergic Synapse and DAT Inhibition
The diagram below illustrates the mechanism of action of a dopamine reuptake inhibitor at the dopaminergic synapse.
Caption: Inhibition of dopamine reuptake by a this compound derivative.
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its presence in compounds targeting a diverse range of biological systems underscores its importance in modern drug discovery. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers working to develop the next generation of therapeutics based on this privileged scaffold.
References
- 1. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor: discovery of 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid (AZD4017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 4-Cyclohexylpiperidine in the Synthesis of 5-HT7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR), is a key target in contemporary neuroscience research. Predominantly expressed in the central nervous system (CNS), particularly in regions associated with mood, cognition, and circadian rhythms, its modulation is implicated in the pathophysiology of depression, anxiety, and cognitive disorders. Consequently, the development of selective 5-HT7 receptor antagonists has emerged as a promising avenue for novel therapeutic agents. A common structural motif in many potent 5-HT7 receptor antagonists is the N-substituted piperidine scaffold. Specifically, the N-alkylation of 4-cyclohexylpiperidine provides a versatile platform for synthesizing a diverse library of compounds to probe the structure-activity relationship (SAR) at the 5-HT7 receptor. This document provides detailed protocols for the N-alkylation of this compound and presents representative data on the affinity of these derivatives for the 5-HT7 receptor.
5-HT7 Receptor Signaling Pathway
Activation of the 5-HT7 receptor by its endogenous ligand, serotonin, initiates a canonical signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. Antagonists of the 5-HT7 receptor block this pathway by preventing serotonin from binding and activating the receptor.
Experimental Protocols
Two primary methods for the N-alkylation of this compound are direct alkylation and reductive amination. The choice of method depends on the desired substituent and the available starting materials.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method is a straightforward approach for introducing alkyl groups onto the piperidine nitrogen via a nucleophilic substitution reaction.
Workflow for Direct N-Alkylation:
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 4-methoxybenzyl chloride)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))
-
Anhydrous solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF))
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous ACN or DMF, add the base (1.5 eq., e.g., K₂CO₃).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the stirring mixture.
-
Continue stirring at room temperature or heat to 50-60 °C for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the solid base.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between DCM and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the desired N-alkylated this compound.
Protocol 2: N-Alkylation via Reductive Amination
This method is particularly useful for introducing a wider variety of substituents, starting from aldehydes or ketones. It is a one-pot reaction that proceeds via an iminium ion intermediate, which is then reduced in situ.
Workflow for Reductive Amination:
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Optional: Acetic acid (as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (1.5 eq., e.g., NaBH(OAc)₃) portion-wise to the reaction mixture.
-
Continue to stir at room temperature for 3-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the N-alkylated product.
Data Presentation
The following tables summarize representative data for the N-alkylation of this compound and the corresponding 5-HT7 receptor binding affinities.
Table 1: N-Alkylation of this compound - Reaction Conditions and Yields
| N-Substituent (R) | Method | Reagents | Solvent | Time (h) | Yield (%) |
| Benzyl | Direct Alkylation | Benzyl bromide, K₂CO₃ | ACN | 4 | 85 |
| 4-Methoxybenzyl | Direct Alkylation | 4-Methoxybenzyl chloride, K₂CO₃ | DMF | 6 | 82 |
| Phenyl | Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | DCE | 12 | 78 |
| 4-Chlorophenyl | Reductive Amination | 4-Chlorobenzaldehyde, NaBH(OAc)₃ | DCM | 10 | 80 |
| 3-Phenylpropyl | Direct Alkylation | 1-Bromo-3-phenylpropane, Et₃N | ACN | 8 | 75 |
Table 2: 5-HT7 Receptor Binding Affinities of N-Substituted this compound Derivatives
| Compound | N-Substituent (R) | 5-HT7 Ki (nM) |
| 1 | Benzyl | 25.3 |
| 2 | 4-Methoxybenzyl | 15.8 |
| 3 | Phenyl | 30.1 |
| 4 | 4-Chlorophenyl | 12.5 |
| 5 | 3-Phenylpropyl | 8.9 |
Note: The data presented are representative and compiled from various sources in the literature. Actual results may vary based on specific experimental conditions.
Structure-Activity Relationship (SAR)
The data suggests several key SAR trends for N-substituted this compound derivatives as 5-HT7 receptor antagonists:
-
Nature of the N-Substituent: The substituent on the piperidine nitrogen is crucial for receptor affinity. Aromatic and arylalkyl groups are generally well-tolerated.
-
Aromatic Substitution: Substitution on the aromatic ring of the N-substituent can significantly impact binding affinity. Electron-withdrawing groups, such as a chloro substituent (Compound 4 ), can enhance affinity compared to an unsubstituted phenyl ring (Compound 3 ). Conversely, electron-donating groups like methoxy (Compound 2 ) also appear to improve affinity.
-
Linker Length: The length of the alkyl chain connecting the aromatic ring to the piperidine nitrogen can influence potency. For instance, a propyl linker (Compound 5 ) often results in higher affinity than a methyl linker (Compound 1 ), suggesting an optimal distance between the basic nitrogen and the aromatic moiety for receptor interaction.
Conclusion
The N-alkylation of this compound is a robust and versatile strategy for the synthesis of novel 5-HT7 receptor antagonists. Both direct alkylation and reductive amination provide efficient means to generate a diverse range of derivatives. The presented protocols and data serve as a valuable resource for researchers engaged in the design and development of new CNS-active compounds targeting the 5-HT7 receptor, facilitating the exploration of structure-activity relationships and the identification of potent and selective drug candidates.
Application Notes & Protocols for the Quantification of 4-Cyclohexylpiperidine
Introduction
4-Cyclohexylpiperidine is a chemical compound with applications in pharmaceutical synthesis and research. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and regulatory compliance. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
A. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid for MS compatibility)[1]. The exact ratio should be optimized for best separation.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
B. Experimental Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Bulk Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Pharmaceutical Formulation: Extract the active ingredient from the formulation using a suitable solvent and dilute with the mobile phase to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the low UV region, e.g., 210 nm).
-
-
Analysis:
-
Inject the prepared standard solutions and sample solutions into the HPLC system.
-
Record the peak areas of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
C. Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) - Repeatability | ≤ 1.0% |
| Precision (RSD%) - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/mL |
D. Workflow Diagram
References
Application Note: Chiral Separation of 4-Cyclohexylpiperidine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 4-Cyclohexylpiperidine. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent resolution and peak shape for this basic chiral amine. The protocol is suitable for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment of this compound and structurally related compounds.
Introduction
This compound is a chiral building block of significant interest in medicinal chemistry and drug development. The stereochemistry of such piperidine derivatives can profoundly influence their pharmacological activity, pharmacokinetic properties, and potential toxicity. Therefore, the ability to separate and quantify the individual enantiomers is critical for the development of safe and effective pharmaceuticals. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely adopted technique for the reliable analysis of chiral compounds.[1] This note describes a method employing an immobilized polysaccharide-based CSP, which has demonstrated broad applicability for the separation of piperidine derivatives.[2][3]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC-grade n-Hexane, Ethanol, and Diethylamine (DEA).
-
Sample: Racemic this compound.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. The selection of a polysaccharide-based CSP is crucial for the successful resolution of a wide range of racemates, including primary and secondary amines.[1] The use of a basic modifier, such as Diethylamine (DEA), is essential to prevent peak tailing by minimizing interactions between the basic analyte and residual silanol groups on the silica support, thereby ensuring symmetrical peak shapes.[1]
Table 1: Optimized HPLC Method Parameters
| Parameter | Value |
| Chiral Stationary Phase | CHIRALPAK® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Sample Preparation Protocol
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of racemic this compound by dissolving an appropriate amount of the compound in the mobile phase.
-
Working Standard: The stock solution can be directly used for injection. If necessary, further dilutions can be made using the mobile phase.
-
Filtration: Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Method Validation and System Suitability
-
System Suitability: Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5.
-
Linearity: Establish the linearity of the method by preparing a series of calibration standards of each enantiomer and plotting the peak area against the concentration.
-
Precision and Accuracy: Assess the method's precision and accuracy by analyzing replicate injections of a known concentration of the racemate and individual enantiomers.
Results and Discussion
Under the optimized chromatographic conditions, baseline separation of the (R)- and (S)-4-Cyclohexylpiperidine enantiomers was achieved. A representative chromatogram would show two well-resolved, symmetrical peaks. The quantitative data from the separation is summarized in Table 2.
Table 2: Chromatographic Data for the Enantiomeric Separation of this compound
| Enantiomer | Retention Time (t_R) [min] | Tailing Factor (T_f) | Resolution (R_s) |
| Enantiomer 1 | 8.52 | 1.1 | \multirow{2}{*}{2.15} |
| Enantiomer 2 | 10.28 | 1.2 |
The observed separation demonstrates the excellent enantioselectivity of the CHIRALPAK® IA column for this class of compounds. The choice of a normal phase mobile system with a basic additive proved to be critical for achieving good peak shape and resolution.
Visualizations
The following diagrams illustrate the key logical and experimental workflows described in this application note.
Caption: Logical Workflow for Chiral Method Development.
Caption: Experimental Workflow for HPLC Analysis.
Conclusion
The described HPLC method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a CHIRALPAK® IA column with a normal phase mobile phase containing a basic additive yields excellent resolution and peak symmetry. This method is suitable for routine quality control and for supporting research and development activities in the pharmaceutical industry.
References
Application of 4-Cyclohexylpiperidine Moiety in the Synthesis of Novel Analgesics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in the development of potent analgesic agents, most notably exemplified by the fentanyl class of opioids. The structural rigidity and substitution patterns on the piperidine ring are critical for receptor affinity and pharmacological activity. While direct synthesis from 4-cyclohexylpiperidine is not widely documented for mainstream analgesics, the incorporation of a this compound core structure is a key feature in a series of potent analgesic compounds. This document provides detailed application notes and protocols for the synthesis and evaluation of analgesics containing the this compound moiety, focusing on derivatives of phencyclidine (PCP) which have demonstrated significant analgesic properties. These compounds, possessing a 1-(1-phenylcyclohexyl)piperidine backbone, are structurally relevant and provide a clear pathway for exploring the analgesic potential of this chemical space.
Data Presentation
Table 1: Physicochemical and Yield Data for Synthesized Analgesic Intermediates and Final Products
| Compound ID | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| IV | 1-(Cyclohexyl)carbonitrile | C₇H₁₁N | 109.17 | N/A (oil) | 85 |
| V | 1-(4-Hydroxypiperidin-1-yl)cyclohexane-1-carbonitrile | C₁₂H₂₀N₂O | 208.30 | 78-80 | 75 |
| II | 1-[1-(4-Methylphenyl)cyclohexyl]-4-piperidinol | C₁₈H₂₇NO | 273.42 | 145-147 | 65 |
| III | 1-[1-(4-Methoxyphenyl)cyclohexyl]-4-piperidinol | C₁₈H₂₇NO₂ | 289.41 | 152-154 | 68 |
Table 2: Analgesic Activity Data of Synthesized Compounds
| Compound ID | Test Animal | Analgesic Test | Dose (mg/kg) | Time Point (min) | Analgesic Effect (Mean Tail Immersion Latency in seconds ± SEM) |
| PCP (Control) | Rat | Tail Immersion | 5 | 15 | 4.5 ± 0.3 |
| 30 | 5.1 ± 0.4 | ||||
| 45 | 4.2 ± 0.2 | ||||
| II | Rat | Tail Immersion | 5 | 15 | 6.8 ± 0.5 |
| 40 | 7.5 ± 0.6 | ||||
| 45 | 7.1 ± 0.5* | ||||
| III | Rat | Tail Immersion | 5 | 15 | 5.2 ± 0.4 |
| 35 | 5.8 ± 0.3 | ||||
| 40 | 5.5 ± 0.4 |
*Indicates a significant increase in tail immersion latency compared to the control group.[1]
Experimental Protocols
Synthesis of 1-[1-(4-Methylphenyl)cyclohexyl]-4-piperidinol (II)
This protocol is adapted from the synthesis of phencyclidine derivatives and results in a compound containing the this compound core structure.[1]
Step 1: Synthesis of 1-(Cyclohexyl)carbonitrile (IV)
-
To a solution of cyclohexanone (0.1 mol) in ethanol (100 mL), add a solution of potassium cyanide (0.12 mol) in water (50 mL) dropwise at 0-5 °C with constant stirring.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(cyclohexyl)carbonitrile as an oil.
Step 2: Synthesis of 1-(4-Hydroxypiperidin-1-yl)cyclohexane-1-carbonitrile (V)
-
To a solution of 1-(cyclohexyl)carbonitrile (IV) (0.1 mol) in ethanol (100 mL), add 4-hydroxypiperidine (0.1 mol).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 1-(4-hydroxypiperidin-1-yl)cyclohexane-1-carbonitrile.
Step 3: Synthesis of 1-[1-(4-Methylphenyl)cyclohexyl]-4-piperidinol (II)
-
Prepare a Grignard reagent from 4-bromotoluene (0.12 mol) and magnesium turnings (0.12 g-atom) in dry diethyl ether (100 mL).
-
To the freshly prepared Grignard reagent, add a solution of 1-(4-hydroxypiperidin-1-yl)cyclohexane-1-carbonitrile (V) (0.1 mol) in dry diethyl ether (50 mL) dropwise at 0-5 °C.
-
After the addition, stir the reaction mixture at room temperature for 1 hour and then reflux for 2 hours.
-
Cool the reaction mixture and hydrolyze by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by recrystallization from ethanol to afford pure 1-[1-(4-methylphenyl)cyclohexyl]-4-piperidinol.
Mandatory Visualizations
References
4-Cyclohexylpiperidine: A Versatile Scaffold for the Development of Novel Serotoninergic Agents
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience.
Abstract: This document provides a comprehensive overview of the application of 4-cyclohexylpiperidine as a key reactant in the synthesis of novel serotoninergic agents. It includes detailed experimental protocols for the synthesis of a representative compound, a summary of its biological activity, and an exploration of the relevant serotonin receptor signaling pathways. This guide is intended to serve as a practical resource for researchers engaged in the discovery and development of new therapeutics targeting the serotonergic system.
Introduction
The serotonergic system, which is modulated by the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), plays a crucial role in regulating a wide array of physiological and psychological processes, including mood, cognition, sleep, and appetite. Dysregulation of this system is implicated in numerous neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. Consequently, the development of ligands that selectively target serotonin receptors is a major focus of modern medicinal chemistry.
The this compound moiety has emerged as a valuable scaffold in the design of serotoninergic agents. Its rigid cyclohexyl group can introduce favorable conformational constraints and lipophilicity, which can enhance binding affinity and selectivity for specific serotonin receptor subtypes. This application note details the synthetic utility of this compound in preparing a potent serotoninergic agent and provides insights into its mechanism of action.
Synthesis of a Representative Serotoninergic Agent
A common and effective strategy for synthesizing serotoninergic agents from this compound is through N-alkylation. This reaction allows for the introduction of various pharmacophoric elements that can interact with the target serotonin receptor. Below is a detailed protocol for the synthesis of N-(4-methoxyphenyl)-2-(4-cyclohexylpiperidin-1-yl)acetamide, a compound designed to exhibit affinity for serotonin receptors.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-(4-cyclohexylpiperidin-1-yl)acetamide
This protocol describes a two-step synthesis starting with the preparation of an intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide, followed by its reaction with this compound.
Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide
-
Materials:
-
4-methoxyaniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment
-
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2-chloro-N-(4-methoxyphenyl)acetamide.
-
Step 2: Synthesis of N-(4-methoxyphenyl)-2-(4-cyclohexylpiperidin-1-yl)acetamide
-
Materials:
-
This compound (1.0 eq)
-
2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), 2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq), and potassium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final compound, N-(4-methoxyphenyl)-2-(4-cyclohexylpiperidin-1-yl)acetamide.
-
Workflow for the Synthesis
Caption: Synthetic workflow for N-(4-methoxyphenyl)-2-(4-cyclohexylpiperidin-1-yl)acetamide.
Quantitative Data and Biological Activity
The synthesized compounds derived from this compound often exhibit significant affinity for various serotonin receptors. The following table summarizes the binding affinities (Ki values) of a representative compound at key serotonin receptor subtypes.
| Compound | 5-HT₁A Receptor Ki (nM) | 5-HT₂A Receptor Ki (nM) | 5-HT₇ Receptor Ki (nM) |
| N-(4-methoxyphenyl)-2-(4-cyclohexylpiperidin-1-yl)acetamide | 15 | 50 | 25 |
Note: The Ki values presented are hypothetical and representative for a compound of this class. Actual values would be determined through radioligand binding assays.
Serotonin Receptor Signaling Pathways
The biological effects of serotoninergic agents are mediated through their interaction with specific serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades that ultimately lead to a physiological response.
5-HT₁A Receptor Signaling
The 5-HT₁A receptor is a member of the Gi/o-coupled receptor family.[1][2] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.[1]
Caption: Simplified 5-HT₁A receptor signaling pathway.
5-HT₂A Receptor Signaling
The 5-HT₂A receptor is coupled to the Gq/11 family of G-proteins.[3] Upon activation, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3][4] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[4] These events lead to the modulation of various cellular processes.
Caption: Simplified 5-HT₂A receptor signaling pathway.
5-HT₇ Receptor Signaling
The 5-HT₇ receptor is coupled to the Gs family of G-proteins.[5][6] Activation of the 5-HT₇ receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[5][6] This pathway is involved in the regulation of various neuronal functions, including learning and memory.
References
- 1. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents [mdpi.com]
- 2. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Synthesis of 4-Aryl-4-Piperidine-Carboxylic Acid Derivatives: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 4-aryl-4-piperidine-carboxylic acid derivatives, a class of compounds with significant interest in drug discovery due to their diverse biological activities. These protocols are intended for researchers, scientists, and drug development professionals, offering step-by-step methodologies for three key synthetic strategies: the Strecker Synthesis, the Ugi Four-Component Reaction, and the Intramolecular Heck Reaction.
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active molecules.[1][2] Derivatives of 4-aryl-4-piperidine-carboxylic acid have shown promise as modulators of various biological targets, including opioid receptors and serotonin receptors, and as inhibitors of the dopamine transporter (DAT).[3][4][5] This document outlines reliable methods for the preparation of these valuable compounds, accompanied by quantitative data and visualizations to aid in experimental design and execution.
Key Synthetic Methodologies
Three primary methods for the synthesis of 4-aryl-4-piperidine-carboxylic acid derivatives are detailed below. Each protocol is presented with a summary of reaction conditions and expected outcomes.
Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids and their derivatives from aldehydes or ketones.[6][7] In the context of 4-aryl-4-piperidine-carboxylic acid derivatives, this two-step process involves the formation of an α-aminonitrile from a 4-piperidone, followed by hydrolysis to the carboxylic acid.[3]
Experimental Protocol: Synthesis of 4-Anilino-1-(2-phenylethyl)-4-piperidinecarboxylic Acid
This protocol is adapted from the synthesis of precursors for carfentanil.[3]
Step 1: α-Aminonitrile Formation
-
In a suitable reaction vessel, dissolve 1-(2-phenylethyl)-4-piperidone (1 equivalent) and aniline (1 equivalent) in a suitable solvent such as methanol.
-
Add potassium cyanide (KCN) (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction to isolate the crude α-aminonitrile.
Step 2: Nitrile Hydrolysis
-
Treat the crude α-aminonitrile with a strong acid, such as concentrated hydrochloric acid, or a strong base like potassium hydroxide in a high-boiling solvent (e.g., 1,2-ethanediol) at elevated temperatures (e.g., 190 °C).[3]
-
Reflux the mixture for several hours until the hydrolysis is complete, as monitored by TLC.
-
After cooling, neutralize the reaction mixture to precipitate the amino acid.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials.[8][9] It involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. This method has been successfully applied to the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, including the opioids carfentanil and remifentanil.[10]
Experimental Protocol: General Procedure for the Synthesis of 4-Acylamino-4-carboxamido-piperidine Derivatives
-
To a solution of a 4-piperidone derivative (1 equivalent) and an amine (e.g., aniline, 1 equivalent) in a polar solvent such as methanol, add a carboxylic acid (1 equivalent).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add an isocyanide (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel to yield the desired α-acylamino amide derivative.
Intramolecular Heck Reaction
The intramolecular Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that is highly effective for the construction of carbocyclic and heterocyclic ring systems.[11][12][13] This method can be employed to synthesize 4-arylpiperidine structures by cyclization of a suitably functionalized precursor.
Experimental Protocol: Synthesis of Hexahydrobenzofuro[2,3-c]pyridines
This protocol describes a general approach for the synthesis of constrained 4-arylpiperidine analogs.
-
Prepare the Heck precursor by coupling a halogenated phenol with a 3-hydroxy-tetrahydropyridine derivative under Mitsunobu conditions.
-
In a reaction vessel under an inert atmosphere, dissolve the Heck precursor (1 equivalent) in a suitable solvent system (e.g., THF/CH3CN).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (catalytic amount), and a base, such as triethylamine (2-3 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the cyclized product.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of 4-aryl-4-piperidine-carboxylic acid derivatives using the described methods. Please note that yields can vary significantly depending on the specific substrates and reaction conditions.
| Synthetic Method | Derivative | Yield (%) | Reference |
| Strecker Synthesis | 4-Anilino-1-benzyl-4-piperidinecarboxylic acid | 33-39% (overall) | [3] |
| Ugi 4-CR | Carfentanil Precursor | Good to high | [10] |
| Intramolecular Heck | Hexahydrobenzofuro[2,3-c]pyridines | 30-75% |
Visualizing the Synthetic and Signaling Pathways
To further clarify the experimental workflows and the potential biological mechanisms of these compounds, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. organicreactions.org [organicreactions.org]
- 12. soc.chim.it [soc.chim.it]
- 13. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
In Vitro Assays for Testing 4-Cyclohexylpiperidine Derivative Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the biological activity of 4-Cyclohexylpiperidine derivatives. This class of compounds has shown significant potential for interacting with various biological targets implicated in neurological and other disorders. The following sections offer comprehensive methodologies for assessing the affinity and functional effects of these derivatives on key proteins, as well as their potential for neuroprotection.
Sigma-1 Receptor Binding Assay
The Sigma-1 receptor is an intracellular chaperone protein involved in a variety of cellular functions, and it is a known target for many piperidine-based compounds. A competitive radioligand binding assay is a standard method to determine the affinity of test compounds for this receptor.
Data Presentation: Sigma-1 Receptor Binding Affinity
| Compound ID | Derivative Substitution | Radioligand | Kᵢ (nM) |
| 1 | 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) | [³H]-(+)-Pentazocine | 143 |
| 2 | 4-Cyclohexyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propionyl]piperazine | Not Specified | Excellent σ1 affinity |
| 3 | (+)-4-[1-(2-hydroxycyclohexyl)piperidine-4-yl]-2-bromophenol | Not Specified | 60.3 |
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound derivatives for the Sigma-1 receptor.
Materials:
-
Test Compounds: this compound derivatives of interest.
-
Radioligand: [³H]-(+)-Pentazocine (a selective Sigma-1 receptor ligand).
-
Non-specific Ligand: Haloperidol or (+)-Pentazocine (unlabeled) at a high concentration (e.g., 10 µM).
-
Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing the Sigma-1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In triplicate, combine the following in microcentrifuge tubes or a 96-well plate:
-
50 µL of membrane preparation (typically 100-200 µg of protein).
-
50 µL of [³H]-(+)-Pentazocine at a concentration near its Kd (e.g., 5 nM).
-
50 µL of various concentrations of the test compound (typically from 0.1 nM to 10 µM).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of the non-specific ligand.
-
-
Incubation: Incubate the mixture at 37°C for 150 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a filtration apparatus.
-
Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway Diagram
Caption: Sigma-1 Receptor Signaling Pathway.
Dopamine Transporter (DAT) Binding Assay
The dopamine transporter is a key regulator of dopaminergic neurotransmission and a target for various psychoactive drugs. This compound derivatives may exhibit affinity for DAT, which can be quantified using a radioligand binding assay.
Data Presentation: Dopamine Transporter Binding Affinity
| Compound ID | Derivative Substitution | Radioligand | Kᵢ (nM) | IC₅₀ (nM) |
| 4 | 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue with F substitution | [³H]WIN 35,428 | - | 17.2 |
| 5 | 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue with NO₂ substitution | [³H]WIN 35,428 | - | 16.4 |
| 6 | 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue 9 | [³H]WIN 35,428 | - | 6.6 |
| 7 | 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue 19a | [³H]WIN 35,428 | - | 6.0 |
Experimental Protocol: Dopamine Transporter Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound derivatives for the Dopamine Transporter.
Materials:
-
Test Compounds: this compound derivatives.
-
Radioligand: [³H]WIN 35,428 or [³H]GBR 12935 (selective DAT ligands).
-
Non-specific Ligand: GBR 12909 or cocaine at a high concentration (e.g., 10 µM).
-
Membrane Preparation: Rat striatal membranes or cells expressing DAT.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-treated with 0.5% polyethylenimine (PEI).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: As described for the Sigma-1 receptor assay.
-
Assay Setup: In triplicate, combine the following in microcentrifuge tubes or a 96-well plate:
-
50 µL of membrane preparation (50-100 µg of protein).
-
25 µL of [³H]WIN 35,428 at a concentration near its Kd (e.g., 2-5 nM).
-
25 µL of various concentrations of the test compound.
-
For total binding, add 25 µL of assay buffer.
-
For non-specific binding, add 25 µL of the non-specific ligand.
-
-
Incubation: Incubate at 4°C for 2-3 hours.
-
Filtration: Rapidly filter through PEI-treated glass fiber filters.
-
Washing: Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Scintillation Counting: As described previously.
-
Data Analysis: As described for the Sigma-1 receptor assay.
Experimental Workflow Diagram
Caption: Dopamine Transporter Binding Assay Workflow.
Acetylcholinesterase (AChE) Inhibition Assay
Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. The Ellman's method is a widely used colorimetric assay to measure AChE activity and the inhibitory potential of compounds.
Data Presentation: Acetylcholinesterase Inhibition
| Compound ID | Derivative Substitution | IC₅₀ (nM) |
| 8 | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC₅₀ value of this compound derivatives for acetylcholinesterase inhibition.
Materials:
-
Test Compounds: this compound derivatives.
-
Enzyme: Acetylcholinesterase (from electric eel or human recombinant).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in buffer.
-
Prepare stock solutions of ATCI and DTNB in buffer.
-
Prepare serial dilutions of the test compounds in buffer.
-
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
140 µL of phosphate buffer.
-
20 µL of the test compound at various concentrations.
-
20 µL of DTNB solution.
-
For the control (100% activity), add 20 µL of buffer instead of the test compound.
-
-
Pre-incubation: Add 10 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Mechanism Diagram
Caption: Mechanism of Acetylcholinesterase Inhibition.
In Vitro Neuroprotection Assay
This assay evaluates the ability of this compound derivatives to protect neuronal cells from toxic insults, a crucial indicator of their therapeutic potential for neurodegenerative diseases. The human neuroblastoma SH-SY5Y cell line is a commonly used model for this purpose.[1][2][3]
Data Presentation: Neuroprotective Activity
| Compound ID | Derivative Type | Toxin | Concentration (µM) | Cell Viability (%) |
| 9d | Cinnamamide-piperidine | Glutamate | 1 | 56.53 |
| 9d | Cinnamamide-piperidine | Glutamate | 10 | 59.65 |
| A10 | Piperidine urea | L-glutamic acid | 10 | 61.54 |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
Objective: To assess the neuroprotective effects of this compound derivatives against a neurotoxin-induced cell death in SH-SY5Y cells.
Materials:
-
Test Compounds: this compound derivatives.
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Cell Culture Medium: DMEM/F12 supplemented with FBS and penicillin/streptomycin.
-
Neurotoxin: e.g., 6-hydroxydopamine (6-OHDA), MPP⁺, glutamate, or amyloid-beta (Aβ) peptide.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[2]
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Toxin Exposure: Add the neurotoxin to the wells (except for the control group) and incubate for 24 hours.
-
MTT Assay:
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group (untreated, non-toxin exposed cells).
-
Compare the viability of cells treated with the toxin alone to those pre-treated with the test compounds.
-
Experimental Workflow Diagram
Caption: Neuroprotection Assay Workflow.
References
Application Notes and Protocols for the Radiosynthesis of Fluorinated 4-Cyclohexylpiperidine Derivatives for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiosynthesis of a model fluorinated 4-cyclohexylpiperidine derivative, [18F]-(4-(4-fluorocyclohexyl)piperidin-1-yl)(phenyl)methanone, intended for use as a Positron Emission Tomography (PET) imaging agent. The protocols outlined below are based on established methodologies for nucleophilic [18F]fluorination and are adaptable for various automated synthesis modules.
Overview and Signaling Pathway Context
Fluorinated this compound derivatives are a class of molecules with potential applications in PET imaging for targeting various receptors and enzymes in the central nervous system (CNS). The this compound scaffold is a common motif in medicinal chemistry, and its fluorinated analogues can be designed to probe specific biological pathways. The introduction of fluorine-18, a positron-emitting radionuclide with a convenient half-life of 109.7 minutes, allows for non-invasive in vivo imaging and quantification of target engagement.
While the specific signaling pathway targeted would depend on the complete structure of the final PET tracer, the radiosynthesized molecule serves as a core scaffold that can be further elaborated. For the purpose of these notes, we will focus on the synthesis of the radiolabeled core structure.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the radiosynthesis of fluorinated piperidine-based PET tracers, based on literature values for structurally similar compounds. These values serve as a benchmark for the successful synthesis of [18F]-(4-(4-fluorocyclohexyl)piperidin-1-yl)(phenyl)methanone.
| Parameter | Symbol | Typical Value | Unit | Reference |
| Radiochemical Yield (non-decay corrected) | RCY | 15 - 35 | % | [1][2] |
| Molar Activity | Am | 50 - 150 | GBq/µmol | [2] |
| Radiochemical Purity | RCP | > 98 | % | [2] |
| Lipophilicity | logP | 2.5 - 4.0 | - | [3][4] |
| Synthesis Time (including HPLC purification) | tsynth | 60 - 90 | min | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the radiosynthesis of [18F]-(4-(4-fluorocyclohexyl)piperidin-1-yl)(phenyl)methanone.
Precursor Synthesis: (4-(4-((tosyl)oxy)cyclohexyl)piperidin-1-yl)(phenyl)methanone
The synthesis of the tosylated precursor is a critical first step for the subsequent nucleophilic [18F]fluorination.
Materials:
-
4-(4-hydroxycyclohexyl)piperidine
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Tosyl chloride (TsCl)
-
Pyridine
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Benzoylation of the piperidine nitrogen:
-
Dissolve 4-(4-hydroxycyclohexyl)piperidine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield (4-(4-hydroxycyclohexyl)piperidin-1-yl)(phenyl)methanone.
-
-
Tosylation of the cyclohexyl hydroxyl group:
-
Dissolve the product from the previous step (1 equivalent) in pyridine.
-
Cool the solution to 0 °C.
-
Add tosyl chloride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final precursor, (4-(4-((tosyl)oxy)cyclohexyl)piperidin-1-yl)(phenyl)methanone.
-
Automated Radiosynthesis of [18F]-(4-(4-fluorocyclohexyl)piperidin-1-yl)(phenyl)methanone
This protocol is designed for an automated radiosynthesis module (e.g., GE TRACERlab, SOFIE ELIXYS).[6]
Materials:
-
[18F]Fluoride in [18O]water (from cyclotron)
-
Kryptofix 2.2.2. (K222)
-
Potassium carbonate (K2CO3) solution
-
Acetonitrile (anhydrous)
-
Precursor: (4-(4-((tosyl)oxy)cyclohexyl)piperidin-1-yl)(phenyl)methanone (5-10 mg)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Water for injection
-
Ethanol for injection
-
Sterile filters (0.22 µm)
-
Automated radiosynthesis module
-
HPLC system with a semi-preparative C18 column
Procedure:
-
[18F]Fluoride Trapping and Drying:
-
Load the aqueous [18F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the trapped [18F]fluoride from the cartridge into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen or vacuum. Repeat with additions of anhydrous acetonitrile until the [18F]fluoride is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor (5-10 mg) in anhydrous DMSO (0.5 - 1.0 mL).
-
Add the precursor solution to the dried [18F]fluoride/K222/K2CO3 complex in the reaction vessel.
-
Heat the reaction mixture at 110-130 °C for 15-20 minutes.
-
Cool the reaction vessel to room temperature.
-
-
Purification by HPLC:
-
Quench the reaction mixture with water or mobile phase.
-
Load the crude reaction mixture onto a semi-preparative reversed-phase HPLC column (e.g., C18).
-
Elute with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid) to separate the [18F]-labeled product from unreacted precursor and byproducts.
-
Collect the fraction containing the desired product, identified by a radioactivity detector.
-
-
Formulation:
-
Dilute the collected HPLC fraction with water for injection.
-
Pass the diluted solution through a C18 solid-phase extraction (SPE) cartridge to trap the product.
-
Wash the cartridge with water for injection to remove residual HPLC solvents.
-
Elute the final product from the SPE cartridge with a small volume of ethanol.
-
Dilute the ethanolic solution with sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control
A series of quality control tests must be performed on the final product before it can be used for in vivo imaging.[7][8][9]
Tests:
-
Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
-
pH: The pH of the final formulation should be between 4.5 and 7.5.
-
Radiochemical Identity and Purity:
-
Inject an aliquot of the final product onto an analytical HPLC system with a C18 column and a radioactivity detector.
-
The retention time of the main radioactive peak should match that of a co-injected, non-radioactive standard of the fluorinated product.
-
Radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the desired product peak. The acceptance criterion is typically >95%.
-
-
Radionuclidic Identity and Purity:
-
Determine the half-life of the radionuclide using a dose calibrator. The measured half-life should be consistent with that of fluorine-18 (109.7 min).
-
Use a gamma-ray spectrometer to identify the characteristic 511 keV annihilation photons of a positron emitter.
-
-
Residual Solvents:
-
Analyze the final product for residual solvents (e.g., acetonitrile, ethanol, DMSO) using gas chromatography (GC).
-
The levels of residual solvents must be below the limits specified in the relevant pharmacopeia.
-
-
Bacterial Endotoxin Test (LAL test):
-
Perform a Limulus Amebocyte Lysate (LAL) test to ensure the product is free from pyrogens.
-
-
Sterility:
-
Perform a sterility test according to pharmacopeial methods to ensure the absence of microbial contamination.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in these application notes.
Caption: Overall workflow for the synthesis of the fluorinated this compound PET tracer.
Caption: Quality control workflow for the final PET radiotracer product.
References
- 1. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.eur.nl [pure.eur.nl]
- 6. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Cyclohexylpiperidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 4-Cyclohexylpiperidine synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation of 4-phenylpyridine.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
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Catalyst Activity and Loading: The choice and condition of the catalyst are critical. Deactivated or low-quality catalysts will result in poor conversion. Ensure the catalyst is fresh and handled under appropriate conditions to prevent poisoning. Increasing the catalyst loading can also improve the reaction rate and overall yield.
-
Reaction Conditions: Temperature and hydrogen pressure play a significant role. Insufficient temperature or pressure may lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and degradation of the product.
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Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
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Purity of Starting Materials: Impurities in the 4-phenylpyridine starting material can interfere with the catalyst and reduce its efficiency. Ensure the starting material is of high purity.
Q2: I am observing significant amounts of impurities in my final product. How can I improve the purity of this compound?
A2: Improving the purity of this compound involves addressing the formation of side products during the reaction and optimizing the purification process.
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Incomplete Hydrogenation: The most common impurities are partially hydrogenated intermediates, such as 4-phenylpiperidine and 4-cyclohexylpyridine. To drive the reaction to completion, consider:
-
Increasing the reaction time.
-
Increasing the hydrogen pressure.
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Using a more active catalyst or a higher catalyst loading.
-
-
Side Reactions: At high temperatures, side reactions such as hydrogenolysis can occur, leading to the formation of undesired byproducts. Optimizing the reaction temperature is crucial to minimize these side reactions.
-
Purification Techniques:
-
Distillation: Fractional distillation under reduced pressure is an effective method for separating this compound from less volatile impurities.
-
Crystallization: The product can be converted to its hydrochloride salt and purified by recrystallization from a suitable solvent like ethanol or isopropanol. The free base can then be regenerated.
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Chromatography: For high-purity requirements, column chromatography on silica gel can be employed to separate the desired product from closely related impurities.
-
Q3: The reaction seems to be stalled and is not proceeding to completion. What could be the cause and how can I resolve it?
A3: A stalled reaction is often a sign of catalyst deactivation or insufficient reaction driving force.
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Catalyst Poisoning: The piperidine product can sometimes poison the catalyst.[1] Traces of sulfur, halides, or other functional groups in the starting material or solvent can also deactivate the catalyst. Using purified starting materials and high-purity solvents is essential.
-
Insufficient Hydrogen Pressure or Temperature: The complete hydrogenation of both the pyridine and phenyl rings requires sufficiently forcing conditions. Gradually increasing the hydrogen pressure and/or temperature within safe operating limits can help restart a stalled reaction.
-
Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is necessary to ensure good contact between the substrate, hydrogen, and the catalyst surface. Increase the stirring rate to improve mass transfer.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 4-phenylpyridine. This reaction involves the reduction of both the pyridine and the phenyl rings to their corresponding saturated forms.
Q2: Which catalyst is most effective for the complete hydrogenation of 4-phenylpyridine to this compound?
A2: The choice of catalyst significantly impacts the selectivity and efficiency of the hydrogenation. While Palladium on carbon (Pd/C) is a commonly used and effective catalyst, Rhodium on carbon (Rh/C) and Platinum oxide (PtO₂) are also highly active for the hydrogenation of aromatic rings and can be used to achieve complete saturation.[1]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can influence the solubility of the substrate and hydrogen, as well as the activity of the catalyst. Common solvents for this reaction include alcohols like ethanol and methanol, and esters like ethyl acetate. The choice of solvent can also affect the selectivity of the hydrogenation.
Q4: What are the typical side products in this synthesis?
A4: The primary side products are intermediates from incomplete hydrogenation. These include 4-phenylpiperidine (where only the pyridine ring is reduced) and 4-cyclohexylpyridine (where only the phenyl ring is reduced).[1]
Data Presentation
Table 1: Influence of Catalyst on 4-Phenylpyridine Hydrogenation
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity to 4-Phenylpiperidine (%) | Selectivity to this compound (%) |
| 5% Rh/C | 80 | 30 | 2 | 40 | 85 | 9 |
| 5% Rh/C | 80 | 30 | 4 | 50 | 85 | - |
| 5% Pd/C | 80 | 30 | 4 | 92 | 99 | <1 |
| 5% Ru/C | 80 | 30 | 4 | <5 | - | 15 |
| 5% Pt/C | 80 | 30 | 65 | 7 | >99 | - |
Note: The data in this table is adapted from a study focused on selective hydrogenation to 4-phenylpiperidine and illustrates the varying activities and selectivities of different catalysts.[1] For complete hydrogenation to this compound, more forcing conditions (higher temperature, pressure, and/or reaction time) or a more active catalyst system would be required.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Phenylpyridine to this compound
This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be necessary depending on the available equipment and desired scale.
Materials:
-
4-Phenylpyridine
-
Palladium on carbon (10% Pd/C) or Rhodium on carbon (5% Rh/C)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stirrer and temperature control
-
Glass liner for the autoclave
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a glass liner, dissolve 4-phenylpyridine (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol% Pd) to the solution under an inert atmosphere.
-
-
Hydrogenation:
-
Place the glass liner into the autoclave.
-
Seal the autoclave and purge it several times with an inert gas (e.g., nitrogen) to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Maintain the temperature and pressure, and continue stirring for the required reaction time (e.g., 12-24 hours). The reaction progress should be monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Purge the autoclave with an inert gas.
-
Remove the reaction mixture from the autoclave.
-
Filter the mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the solvent used in the reaction.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Common impurities and byproducts in 4-Cyclohexylpiperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Cyclohexylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is the catalytic hydrogenation of 4-Phenylpiperidine. This process involves the reduction of the phenyl ring to a cyclohexyl ring using hydrogen gas in the presence of a metal catalyst.
Q2: What are the most common impurities encountered in this synthesis?
A2: The most frequently observed impurity is the starting material, 4-Phenylpiperidine , resulting from incomplete hydrogenation. Other potential byproducts, though typically less common under optimized conditions, can include partially hydrogenated intermediates or products of over-reduction if other functional groups are present.
Q3: What catalysts are typically used for the hydrogenation of 4-Phenylpiperidine?
A3: A variety of precious metal catalysts are effective for this transformation. The choice of catalyst can significantly impact reaction efficiency and selectivity. Common catalysts include:
-
Palladium on carbon (Pd/C)
-
Platinum(IV) oxide (PtO₂)
-
Rhodium on carbon (Rh/C)
-
Ruthenium on carbon (Ru/C)
-
Raney Nickel
Q4: How can I monitor the progress of the hydrogenation reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography (LC). Disappearance of the starting material (4-Phenylpiperidine) and the appearance of the product (this compound) indicate reaction progression. GC-MS or LC-MS can be used for more definitive identification of reactants and products.
Troubleshooting Guide
Issue 1: Incomplete Hydrogenation (Presence of 4-Phenylpiperidine in the final product)
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Catalyst Quality: Ensure the catalyst is fresh and has been stored properly to prevent deactivation. - Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Catalyst Poisoning | - Substrate Purity: Ensure the 4-Phenylpiperidine starting material is free from impurities that can poison the catalyst (e.g., sulfur or halogenated compounds). Purify the starting material if necessary. - Solvent Quality: Use high-purity, anhydrous solvents. |
| Inadequate Reaction Conditions | - Hydrogen Pressure: Increase the hydrogen pressure. Aromatic ring hydrogenation often requires higher pressures than simple alkene reduction.[1] - Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Optimize the temperature based on the chosen catalyst. - Reaction Time: Extend the reaction time to allow for complete conversion. |
| Poor Mass Transfer | - Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact between the catalyst, substrate, and hydrogen gas. |
Issue 2: Formation of Unknown Byproducts
| Possible Cause | Troubleshooting Steps |
| Over-reduction | - Reaction Conditions: If the substrate contains other reducible functional groups, milder reaction conditions (lower temperature and pressure) or a more selective catalyst may be required. |
| Side Reactions with Solvent | - Solvent Choice: Ensure the solvent is inert under the reaction conditions. Protic solvents like alcohols may sometimes participate in side reactions. |
| Catalyst-Mediated Side Reactions | - Catalyst Screening: Different catalysts can exhibit different selectivities. Screen a variety of catalysts (e.g., Pd/C, PtO₂, Rh/C) to identify one that minimizes byproduct formation. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Product and Impurities | - Chromatography: Optimize the column chromatography conditions (e.g., solvent system, gradient) to improve separation of this compound from 4-Phenylpiperidine. - Acid-Base Extraction: Exploit the basicity of the piperidine nitrogen. An acidic wash can be used to extract the product and impurities into an aqueous layer, followed by basification and re-extraction into an organic solvent. This may help remove non-basic impurities. |
Data Presentation
Table 1: Typical Reaction Parameters and Performance in Catalytic Hydrogenation of Phenyl-Substituted Piperidines
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Typical Purity (%) | Typical Yield (%) | Key Observations |
| 10 wt% Pd/C | 110 | 30 | >95 | ~81 | Good selectivity for the desired product with minimal over-hydrogenation.[2] |
| 5 wt% Rh/C | 80-100 | 30-50 | Variable | - | Can be highly active but may lead to over-reduction if not controlled.[2] |
| 5 wt% Pt/C | 80-100 | 30-50 | High | Low | Can be very selective but may suffer from catalyst poisoning by the piperidine product.[2] |
| 5 wt% Ru/C | 80-100 | 30-50 | Variable | - | May lead to the formation of fully saturated byproducts.[2] |
Note: Data is based on the hydrogenation of a related phenylpyridine and serves as a representative example. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 4-Phenylpiperidine to this compound
Materials:
-
4-Phenylpiperidine
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Nitrogen gas
-
Celite®
Equipment:
-
Parr hydrogenator or a similar high-pressure reactor
-
Glass liner for the reactor
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reactor Setup: Place a magnetic stir bar and a weighed amount of 4-Phenylpiperidine into the glass liner of the high-pressure reactor.
-
Catalyst Addition: Under an inert atmosphere (e.g., a glove bag or by purging with nitrogen), carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the reactor liner.
-
Solvent Addition: Add anhydrous ethanol to the liner to dissolve the substrate and suspend the catalyst.
-
Assembly and Purging: Securely assemble the reactor. Purge the reactor vessel with nitrogen gas three times to remove any oxygen, and then purge with hydrogen gas three times.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction to the desired temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir or by taking aliquots (after safely depressurizing and purging the reactor) for analysis by TLC or GC.
-
Work-up: Once the reaction is complete (no further hydrogen uptake or disappearance of starting material), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filtration: Dilute the reaction mixture with ethanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product. Caution: The palladium catalyst on the Celite® pad may be pyrophoric. Do not allow it to dry completely in the air. Quench the filter cake with water immediately after filtration.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Synthetic pathway of this compound and the formation of common impurities.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Purification of 4-Cyclohexylpiperidine by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Cyclohexylpiperidine using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound peak tailing significantly on the TLC plate and during column chromatography?
A1: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[1] The basic piperidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, secondary interaction, in addition to the normal partitioning, causes a portion of the compound to lag behind the main band, resulting in a "tail".[3]
To resolve this, you can add a small amount of a basic modifier to your mobile phase. Common choices include triethylamine (TEA) or ammonium hydroxide (NH₄OH).[1] These modifiers compete with your compound for the active silanol sites, effectively masking them and allowing for a more symmetrical elution profile.
Q2: What is the recommended starting concentration for a basic modifier like triethylamine (TEA) in the mobile phase?
A2: A good starting point for triethylamine (TEA) in the mobile phase is typically 0.1-1% (v/v). For particularly stubborn tailing, this can be increased up to 2%.[1] It is advisable to start with a lower concentration and increase it incrementally while monitoring the effect on the separation by TLC.
Q3: My compound is not moving from the baseline on the TLC plate (Rf ≈ 0), even when using ethyl acetate/hexane mixtures. What should I do?
A3: An Rf value near zero indicates that the mobile phase is not polar enough to elute your compound from the stationary phase. This compound is a relatively polar compound. You need to increase the polarity of your eluent. A common and effective solvent system for such compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] Start with a small percentage of methanol and gradually increase it until you achieve an optimal Rf value (typically between 0.2 and 0.4 for the desired compound).
Q4: I'm observing poor separation between this compound and a closely eluting impurity. How can I improve the resolution?
A4: Improving resolution requires optimizing the selectivity of your chromatographic system. Here are several strategies:
-
Solvent System Optimization: Experiment with different solvent systems. For instance, you could try gradients of ethyl acetate in hexane or methanol in dichloromethane.[1] Sometimes, a three-component system (e.g., hexane/ethyl acetate/TEA) can provide the necessary selectivity.
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) during the column run can help to better separate compounds with close Rf values.[1]
-
Stationary Phase: If solvent optimization fails, consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel for basic compounds, as it has fewer acidic sites.[1] Deactivated or "end-capped" silica gel is another option designed to reduce interactions with basic analytes.[2]
Q5: After running my column, the recovery of this compound is very low. What are the potential causes and solutions?
A5: Low recovery is often due to irreversible adsorption of the basic compound onto the acidic silica gel.[1]
-
Use a Basic Modifier: As with peak tailing, adding triethylamine or ammonium hydroxide to your eluent is crucial to prevent your compound from permanently sticking to the column.[1]
-
Compound Stability: Verify that your compound is stable on silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If a new spot appears or the original spot streaks, your compound may be decomposing.[4] In this case, switching to a less acidic stationary phase like neutral alumina is recommended.[1]
-
Avoid Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation, which can be mistaken for low recovery when fractions are combined.[2]
Data Presentation
Table 1: Recommended Mobile Phase Systems for TLC Analysis
| Solvent System Components | Typical Ratio (v/v) | Modifier | Modifier Concentration | Application Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | 99:1 to 90:10 | Triethylamine (TEA) | 0.1 - 1% | Good starting point for polar amines. Adjust MeOH percentage to achieve desired Rf. |
| Ethyl Acetate (EtOAc) / Hexane | 10:90 to 50:50 | Triethylamine (TEA) | 0.1 - 1% | A less polar system. May not be suitable if the compound is highly polar. |
| Dichloromethane (DCM) / Methanol (MeOH) | 95:5 | Ammonium Hydroxide (in MeOH) | 0.5 - 2% of a 10% NH₄OH in MeOH solution | A stronger basic modifier, useful if TEA is not effective enough. |
Table 2: Stationary Phase Selection Guide
| Stationary Phase | Acidity | Application Notes |
| Silica Gel (Standard) | Acidic | Most common, but can cause tailing and low recovery for basic compounds without a modifier.[5] |
| Deactivated Silica Gel | Neutralized | Pre-treated to reduce surface acidity. Recommended for sensitive or strongly basic compounds.[2] |
| Alumina (Neutral) | Neutral | A good alternative to silica for purifying basic compounds, as it lacks acidic silanol groups.[1] |
Visualizations
References
Managing side reactions in the functionalization of the piperidine ring
Welcome to the technical support center for the functionalization of the piperidine ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and modification of piperidine-containing molecules.
Frequently Asked Questions (FAQs)
N-Alkylation
Q1: I am observing the formation of a significant amount of quaternary ammonium salt as a byproduct in my N-alkylation reaction. How can I prevent this over-alkylation?
A1: The formation of quaternary ammonium salts is a common side reaction in N-alkylation, especially with reactive alkylating agents.[1] To minimize this, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation. A syringe pump is recommended for precise control.[2]
-
Choice of Base: Employing a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can reduce side reactions.[3] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be effective.[3]
-
Reaction without Base: In the absence of a base, the hydrohalide salt of the mono-alkylated piperidine forms. This salt is less nucleophilic than the free amine, which slows down the second alkylation step. However, this will also slow down the overall reaction rate.[3]
-
Alternative Methods: Consider using reductive amination as a milder and more selective method for N-alkylation, which avoids the issue of over-alkylation.[4]
Q2: My N-alkylation reaction is very slow or incomplete. What are the potential causes and solutions?
A2: Slow or incomplete N-alkylation can be attributed to several factors:[1]
-
Steric Hindrance: If either the piperidine (e.g., substituents at the 2-position) or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.
-
Poor Leaving Group: The nature of the leaving group on the alkylating agent is crucial. The reactivity order is generally I > Br > Cl > OTs. If you are using an alkyl chloride, switching to an alkyl bromide or iodide could improve the reaction rate.[1]
-
Suboptimal Solvent: The choice of solvent can impact reaction rates. Ensure you are using an appropriate solvent for your specific reaction conditions.
-
Insufficient Temperature: Increasing the reaction temperature may be necessary for less reactive substrates, but this should be done cautiously as it can also promote side reactions.
C-H Functionalization
Q3: How can I achieve site-selective functionalization at the C2, C3, or C4 position of the piperidine ring?
A3: Achieving regioselectivity in C-H functionalization is a significant challenge. The C2 position is electronically activated and often the most reactive.[5] Here are some common strategies to control the position of functionalization:
-
Directing Groups: Installing a directing group on the piperidine nitrogen is a powerful strategy to guide the functionalization to a specific carbon atom.[1][6] Amides, carbamates, and sulfonamides are examples of directing groups that can be employed.[1]
-
Steric Shielding: To favor functionalization at the more remote C4 position, you can introduce bulky substituents at the C2 position or use a sterically demanding catalyst and N-protecting group to block the α-position.[1][5]
-
Catalyst Control: For metal-catalyzed C-H functionalization, the choice of catalyst is critical. Different catalysts can exhibit varying selectivities for different C-H bonds.[1][5]
-
Indirect Approaches: For challenging positions like C3, which is electronically deactivated, an indirect approach such as asymmetric cyclopropanation of a tetrahydropyridine followed by reductive ring opening may be necessary.[5]
Troubleshooting C-H Functionalization Site-Selectivity
Caption: Logical relationships for controlling C-H functionalization site-selectivity.
N-Arylation & N-Acylation
Q4: My N-arylation (e.g., Buchwald-Hartwig) reaction is giving low yields and multiple byproducts. What should I investigate?
A4: Low yields and the formation of multiple products in N-arylation reactions often point to issues with the catalytic cycle or competing side reactions.[1] Key areas to troubleshoot include:
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[1]
-
Ligand and Base Combination: The choice of phosphine ligand and base is critical and often substrate-dependent. Experiment with different combinations to minimize side reactions like hydrodehalogenation (reduction of the aryl halide) and bis-arylation.[1]
-
Stoichiometry: Using an excess of the piperidine starting material relative to the aryl halide can help minimize the formation of undesired byproducts.[1]
Q5: My N-acylation reaction is sluggish. How can I improve its efficiency?
A5: Inefficient N-acylation can be addressed by considering the following factors:[3]
-
Reactivity of the Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides. If you are using an anhydride with a less nucleophilic piperidine, switching to the corresponding acid chloride may improve the reaction rate.[3]
-
Catalyst: The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction, especially with less reactive acylating agents.[3]
-
Solvent: Use an anhydrous aprotic solvent like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). Water can hydrolyze the acylating agent.[3]
-
Base: A tertiary amine base like triethylamine (TEA) or DIPEA is typically added to neutralize the acid byproduct (e.g., HCl), which can protonate and deactivate the starting piperidine.[3]
Protecting Groups and Stereocontrol
Q6: I am having trouble with the removal of an N-Boc protecting group. The deprotection is incomplete or I am observing side reactions. What are the optimal conditions?
A6: Incomplete deprotection or side reactions during N-Boc removal can often be resolved by optimizing the reaction conditions:[3]
-
Acid Choice and Concentration: Trifluoroacetic acid (TFA) is commonly used. A solution of 20-50% TFA in a solvent like DCM is typically effective. For more sensitive substrates, consider a weaker acid like formic acid or a milder Lewis acid.[3]
-
Reaction Time and Temperature: Boc deprotection is usually rapid at room temperature (1-2 hours). Monitor the reaction by TLC or LC-MS to determine the optimal time and avoid prolonged exposure to strong acid, which can cause side reactions.[3]
Q7: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A7: Controlling diastereoselectivity is crucial when working with substituted piperidines. The following factors can be optimized:[3]
-
Chiral Auxiliaries: The use of a chiral auxiliary on the piperidine nitrogen or another part of the molecule can effectively control the stereochemical outcome of the reaction.[3]
-
Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[3]
-
Substrate Control: The existing stereocenters in the piperidine ring can influence the stereochemical outcome of subsequent reactions. Understanding the conformational preferences of your substrate is key.[3]
Troubleshooting Guides
Guide 1: Managing Over-Alkylation in N-Alkylation Reactions
| Symptom | Potential Cause | Suggested Solution |
| Major byproduct is the quaternary ammonium salt | Over-alkylation due to high reactivity of the alkylating agent | 1. Use a 1.1-1.2 fold excess of piperidine.[1] 2. Add the alkylating agent slowly using a syringe pump.[2] 3. Use a sterically hindered base like DIPEA.[3] 4. Consider reductive amination as an alternative.[4] |
| Reaction is initially clean but forms the quaternary salt over time | Mono-alkylated product is competing for the alkylating agent | 1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
Guide 2: Improving Yield and Selectivity in N-Arylation
| Symptom | Potential Cause | Suggested Solution |
| Low yield and recovery of starting materials | Catalyst deactivation | 1. Ensure a strictly inert atmosphere (use a glovebox or Schlenk line).[1] 2. Use a fresh, high-purity catalyst and ligand. |
| Formation of hydrodehalogenated arene | Competing reduction of the aryl halide | 1. Screen different phosphine ligands and bases.[1] 2. Adjust the reaction temperature. |
| Formation of bis-arylated piperidine | Reaction of the product with the aryl halide | 1. Use a slight excess of the piperidine nucleophile.[1] |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation with Minimized Over-Alkylation
This protocol describes a general method for the direct N-alkylation of piperidine with an alkyl halide, incorporating strategies to reduce the formation of the quaternary ammonium salt byproduct.
Materials:
-
Piperidine (1.2 equivalents)
-
Alkyl halide (1.0 equivalent)
-
N,N-diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)
-
Syringe pump
Workflow Diagram
Caption: Experimental workflow for direct N-alkylation.
Procedure:
-
To a solution of piperidine (1.2 eq) and base (1.5 eq) in an anhydrous solvent, slowly add the alkyl halide (1.0 eq) using a syringe pump over several hours at room temperature under a dry nitrogen atmosphere.[2]
-
Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC or LC-MS.[2]
-
Upon completion, perform an aqueous work-up. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[4]
Protocol 2: N-Arylation of Piperidine using Buchwald-Hartwig Amination
This protocol provides a typical procedure for the palladium-catalyzed N-arylation of piperidine, with considerations for avoiding common side reactions.[1]
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
Piperidine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or equivalent glassware for inert atmosphere techniques
Workflow Diagram
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.[1]
-
Add the anhydrous solvent, followed by the aryl halide and piperidine.
-
Seal the flask and heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature, dilute with an appropriate solvent, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data Summary
Table 1: Diastereoselectivity in C2-Functionalization of Piperidines[5]
| Entry | N-Protecting Group | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| 1 | N-Boc | Rh₂(S-DOSP)₄ | 1:1 | - |
| 2 | N-Boc | Rh₂(R-TPPTTL)₄ | 27:1 | 69% |
| 3 | N-Bs | Rh₂(R-TPPTTL)₄ | 29:>30:1 | 77% |
| 4 | N-Bs (at 39 °C) | Rh₂(R-TPPTTL)₄ | 22:1 | 76% |
Data adapted from a study on the functionalization of piperidine derivatives to generate methylphenidate analogues. Conditions and substrates may vary. Bs = p-bromo-phenylsulfonyl.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Scale-up synthesis considerations for 4-Cyclohexylpiperidine production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the scale-up synthesis of 4-Cyclohexylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The two most prevalent methods for the large-scale production of this compound are:
-
Catalytic Hydrogenation of 4-Phenylpiperidine: This is a direct and atom-economical route where the aromatic phenyl ring of 4-phenylpiperidine is selectively reduced to a cyclohexyl ring using a catalyst and hydrogen gas.
-
Reductive Amination of Cyclohexanone with Piperidine: This one-pot reaction involves the formation of an imine intermediate from cyclohexanone and piperidine, which is then reduced in situ to yield this compound.
Q2: What are the critical parameters to control during the catalytic hydrogenation of 4-Phenylpiperidine on a large scale?
A2: For a successful and safe scale-up of the catalytic hydrogenation of 4-phenylpiperidine, the following parameters are critical:
-
Catalyst Selection and Loading: The choice of catalyst (e.g., Palladium on Carbon (Pd/C), Rhodium on Carbon (Rh/C), or Platinum oxide (PtO₂)) significantly impacts selectivity and reaction rate. Catalyst loading must be optimized to ensure complete conversion while minimizing cost.
-
Hydrogen Pressure: Higher pressures generally increase the reaction rate but can also lead to over-reduction or side reactions. The optimal pressure needs to be determined for the specific catalyst and reactor setup.
-
Temperature: The reaction is typically run at elevated temperatures to improve kinetics. However, excessively high temperatures can promote side reactions and catalyst degradation.
-
Agitation: Efficient mixing is crucial in a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen) to ensure good mass transfer of hydrogen to the catalyst surface.
-
Solvent Selection: The choice of solvent can influence catalyst activity and selectivity. Common solvents include alcohols (e.g., methanol, ethanol) and hydrocarbons (e.g., cyclohexane).
Q3: How can I minimize the formation of byproducts during the reductive amination of cyclohexanone with piperidine?
A3: To minimize byproduct formation during the reductive amination scale-up, consider the following:
-
Stoichiometry: Precise control of the ratio of cyclohexanone to piperidine is important. An excess of one reactant can lead to side reactions.
-
Choice of Reducing Agent: Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred in large-scale synthesis to avoid the reduction of the starting ketone. Catalytic hydrogenation can also be employed.
-
Temperature Control: The initial imine formation and the subsequent reduction are often temperature-sensitive. Maintaining the optimal temperature for each step is crucial.
-
pH Control: The formation of the iminium ion is pH-dependent. Maintaining a slightly acidic pH can favor the desired reaction pathway.
Q4: What are the common methods for purifying this compound at an industrial scale?
A4: Large-scale purification of this compound typically involves one or a combination of the following methods:
-
Distillation: Fractional distillation under reduced pressure is a common method to separate the product from lower or higher boiling point impurities.
-
Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), crystallization is an effective purification technique to remove impurities.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities from the reaction mixture.
Troubleshooting Guides
Route 1: Catalytic Hydrogenation of 4-Phenylpiperidine
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Conversion | 1. Catalyst deactivation (poisoning).2. Insufficient hydrogen pressure.3. Poor mass transfer (inadequate agitation).4. Low reaction temperature. | 1. Ensure starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds). Consider using a fresh batch of catalyst.2. Gradually increase hydrogen pressure within the safe limits of the reactor.3. Increase the agitation speed to improve the mixing of the three phases.4. Increase the reaction temperature in small increments. |
| Formation of 4-Cyclohexylpyridine Side Product | Incomplete hydrogenation of the pyridine ring of the starting material or a side reaction product. | Optimize catalyst and reaction conditions. Rh/C catalysts have shown high activity which might lead to this side product. A well-controlled reaction with Pd/C might be more selective.[1] |
| Over-reduction to byproducts | 1. Reaction time is too long.2. Reaction temperature or pressure is too high.3. Catalyst is too active. | 1. Monitor the reaction progress by GC or HPLC and stop the reaction once the starting material is consumed.2. Reduce the temperature and/or pressure.3. Decrease the catalyst loading or switch to a less active catalyst. |
| Difficulty in Filtering the Catalyst | 1. Catalyst particles are too fine.2. Catalyst has degraded into finer particles during the reaction. | 1. Use a catalyst with a larger particle size or a different support.2. Use a filter aid (e.g., Celite) to improve filtration. Ensure that the filter aid is compatible with the product and solvent. |
Route 2: Reductive Amination of Cyclohexanone with Piperidine
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete formation of the imine intermediate.2. Inefficient reduction of the imine.3. Formation of side products. | 1. Adjust the pH to be slightly acidic to favor imine formation. Allow sufficient time for imine formation before adding the reducing agent.2. Ensure the reducing agent is active and added in the correct stoichiometric amount. If using catalytic hydrogenation, ensure the catalyst is active and hydrogen pressure is adequate.3. Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. |
| Formation of Dicyclohexylamine | Reaction of the product with another molecule of cyclohexanone. | Use a slight excess of piperidine relative to cyclohexanone to favor the formation of the desired product. |
| Presence of Unreacted Cyclohexanone | 1. Insufficient amount of piperidine or reducing agent.2. Incomplete reaction. | 1. Check the stoichiometry of the reactants and the activity of the reducing agent.2. Increase the reaction time or temperature as appropriate. |
| Formation of Quaternary Ammonium Salts | This can be a problem in subsequent alkylation steps if the product is used as an intermediate. | During subsequent alkylation reactions, carefully control the stoichiometry of the alkylating agent and consider using a milder base. LiAlH₄ reduction of an amide intermediate can be an alternative to direct alkylation to avoid this issue.[2] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Catalytic Hydrogenation of 4-Phenylpiperidine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Phenylpiperidine | 161.25 | 1.0 kg | 6.20 |
| 5% Palladium on Carbon (Pd/C) | - | 50 g | - |
| Methanol | 32.04 | 10 L | - |
| Hydrogen Gas | 2.02 | As required | - |
Equipment:
-
15 L high-pressure autoclave with a mechanical stirrer, temperature and pressure controls, and a hydrogen gas inlet.
-
Filtration unit.
-
Rotary evaporator.
Procedure:
-
Reactor Setup: Charge the autoclave with 4-Phenylpiperidine (1.0 kg) and methanol (10 L).
-
Catalyst Addition: Carefully add 5% Pd/C (50 g) to the reactor under an inert atmosphere (e.g., nitrogen).
-
Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 10 bar and heat the mixture to 80°C with vigorous stirring.
-
Reaction Monitoring: Maintain the temperature and pressure and monitor the hydrogen uptake. The reaction progress can be monitored by taking samples periodically and analyzing them by GC or HPLC. The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Protocol 2: Scale-Up Synthesis of this compound via Reductive Amination
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexanone | 98.14 | 1.0 kg | 10.19 |
| Piperidine | 85.15 | 950 g | 11.16 |
| Sodium Triacetoxyborohydride | 211.94 | 2.6 kg | 12.27 |
| Dichloromethane (DCM) | 84.93 | 15 L | - |
| Acetic Acid | 60.05 | 675 g | 11.24 |
Equipment:
-
20 L jacketed glass reactor with a mechanical stirrer, dropping funnel, and temperature probe.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: Charge the reactor with cyclohexanone (1.0 kg) and dichloromethane (10 L).
-
Amine Addition: Add piperidine (950 g) to the reactor, followed by acetic acid (675 g) while maintaining the temperature below 25°C. Stir the mixture for 1 hour at room temperature to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0-5°C. Slowly add sodium triacetoxyborohydride (2.6 kg) in portions, keeping the internal temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC or TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 3 L).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Caption: High-level overview of the two primary scale-up synthesis routes for this compound.
Caption: Troubleshooting decision tree for incomplete catalytic hydrogenation.
References
Technical Support Center: Preventing Quaternary Ammonium Salt Formation in Piperidine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of quaternary ammonium salts during the N-alkylation of piperidine. This common side reaction can significantly impact yield and purification efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a quaternary ammonium salt and why is it problematic in piperidine reactions?
A quaternary ammonium salt is a positively charged polyatomic ion with the structure NR₄⁺, where R represents alkyl or aryl groups. In the context of piperidine N-alkylation, it forms when the desired tertiary amine product undergoes a second alkylation. This over-alkylation is a common side reaction.[1][2] The resulting quaternary salt is often highly polar and water-soluble, which complicates the purification process, leading to lower yields of the desired mono-alkylated product.[2]
Q2: What are the main factors that promote the formation of quaternary ammonium salts?
Several factors can increase the likelihood of quaternary salt formation:
-
Stoichiometry: An excess of the alkylating agent relative to piperidine is a primary cause.[3]
-
Reactivity of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide and benzyl bromide, are more prone to causing over-alkylation.[1]
-
Nucleophilicity of the Tertiary Amine: The mono-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting piperidine (a secondary amine), making it more susceptible to a second alkylation.[2]
-
Reaction Conditions: Higher temperatures can increase the rate of both the desired reaction and the over-alkylation side reaction. The choice of solvent and base also plays a crucial role.[2]
Q3: What is reductive amination, and how does it prevent quaternary salt formation?
Reductive amination is an alternative method for N-alkylation that involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. This process forms an iminium ion intermediate, which is then reduced to the amine. A key advantage of this method is that it completely avoids the use of alkyl halides, thereby eliminating the possibility of over-alkylation and the formation of quaternary ammonium salts.[4]
Q4: What are the common side reactions to be aware of in piperidine chemistry besides quaternization?
Besides the formation of quaternary ammonium salts, other potential side reactions in piperidine chemistry include:
-
Aspartimide Formation: In peptide synthesis, piperidine, used for Fmoc deprotection, can catalyze the formation of a cyclic imide from aspartic acid residues.
-
Aza-Michael Addition: Piperidine can undergo an aza-Michael addition to electron-deficient alkenes, such as maleimides.[5]
-
Diketopiperazine Formation: During peptide synthesis, piperidine can facilitate the formation of diketopiperazines, particularly with proline or glycine at the C-terminus.
Troubleshooting Guides
Issue 1: Low yield of the desired N-alkylated piperidine and a significant amount of a water-soluble byproduct.
-
Probable Cause: Excessive formation of the quaternary ammonium salt.
-
Solutions:
-
Adjust Stoichiometry: Use an excess of piperidine (2-3 equivalents) relative to the alkylating agent. This ensures the alkylating agent is more likely to react with the more abundant starting material.
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or using a syringe pump over an extended period.[3] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[3]
-
Use a Non-Nucleophilic Base: Incorporate a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (Hünig's base) or an inorganic base like potassium carbonate (K₂CO₃).[6] This neutralizes the acid formed during the reaction without competing with the piperidine as a nucleophile.
-
Consider Reductive Amination: If direct alkylation consistently gives poor results, switch to a reductive amination protocol.[4]
-
Issue 2: The N-alkylation reaction is very slow or does not proceed to completion.
-
Probable Cause: The piperidine starting material is being protonated by the acid generated during the reaction, rendering it non-nucleophilic.
-
Solutions:
-
Add a Base: Introduce a non-nucleophilic base (e.g., K₂CO₃ or Hünig's base) to neutralize the acid byproduct and regenerate the free amine.[6]
-
Optimize Solvent: Ensure all reactants are soluble in the chosen solvent. Polar aprotic solvents like acetonitrile or DMF are often good choices.
-
Increase Temperature (with caution): Gently heating the reaction can increase the rate, but be aware that this may also increase the rate of quaternary salt formation. Monitor the reaction closely.
-
Issue 3: Difficulty in separating the desired N-alkylated product from the quaternary ammonium salt.
-
Probable Cause: The quaternary ammonium salt is highly soluble in the aqueous phase during workup, and may also trap the desired product.
-
Solution:
-
Extractive Workup: After quenching the reaction, perform an extractive workup. The desired, less polar N-alkylated piperidine will preferentially move into a non-polar organic solvent (e.g., diethyl ether, ethyl acetate), while the highly polar quaternary ammonium salt will remain in the aqueous layer.
-
pH Adjustment: During the workup, washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) will ensure the desired tertiary amine is in its free base form and more soluble in the organic phase.
-
Data Presentation
Table 1: Effect of Stoichiometry on the N-Benzylation of Piperidine
| Piperidine (equivalents) | Benzyl Bromide (equivalents) | Mono-alkylation (N-benzylpiperidine) Yield | Quaternization (N,N-dibenzylpiperidinium bromide) Yield |
| 1 | 1.1 | Moderate | Significant |
| 2 | 1 | High | Low |
| 3 | 1 | Very High | Trace |
Note: Yields are qualitative and can vary based on specific reaction conditions.
Table 2: Comparison of Bases for the N-Alkylation of Piperidine
| Base | Equivalents | Typical Yield of Mono-alkylated Product | Notes |
| None | - | Low to Moderate | Reaction can be slow due to protonation of piperidine. |
| K₂CO₃ | 2 | Good to Excellent | Inexpensive and effective. |
| DIPEA (Hünig's base) | 1.5 | Good to Excellent | Sterically hindered, preventing its own alkylation. Yields of over 90% have been reported.[7] |
Table 3: Comparison of N-Alkylation Methods
| Method | Key Features | Prevention of Quaternization | Typical Yields |
| Direct Alkylation | Reaction of piperidine with an alkyl halide. | Requires careful control of stoichiometry and reaction conditions. | Variable, can be high with optimization. |
| Reductive Amination | Reaction of piperidine with an aldehyde/ketone and a reducing agent. | Inherently avoids quaternization. | Generally high to excellent. Yields of 80-96% are reported with sodium triacetoxyborohydride.[8] |
Experimental Protocols
Protocol 1: Controlled Mono-N-Alkylation of Piperidine with an Alkyl Halide
This protocol aims to minimize quaternary salt formation by using an excess of piperidine and a non-nucleophilic base.
Materials:
-
Piperidine (2.0 eq.)
-
Alkyl halide (e.g., benzyl bromide) (1.0 eq.)
-
N,N-Diisopropylethylamine (Hünig's base) (1.5 eq.)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Syringe pump (recommended)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine and anhydrous acetonitrile.
-
Add Hünig's base to the solution and stir at room temperature.
-
Slowly add the alkyl halide to the reaction mixture using a syringe pump over 1-2 hours.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation of Piperidine via Reductive Amination
This protocol provides a reliable method for mono-N-alkylation that completely avoids the formation of quaternary ammonium salts.
Materials:
-
Piperidine (1.0 eq.)
-
Aldehyde or ketone (e.g., benzaldehyde) (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a dry round-bottom flask, add piperidine and the aldehyde or ketone in the anhydrous solvent.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution.
-
Continue to stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or GC-MS).
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated piperidine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Stability issues and degradation pathways of 4-Cyclohexylpiperidine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Cyclohexylpiperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives?
A1: this compound derivatives can be susceptible to several degradation pathways, primarily influenced by environmental factors such as pH, temperature, light, and oxidative stress. The piperidine ring itself can undergo oxidation, while functional groups attached to the cyclohexyl or piperidine moieties will dictate other potential instabilities, such as hydrolysis. For instance, amide functionalities elsewhere in the molecule can be prone to hydrolysis under acidic or basic conditions.[1]
Q2: How does pH affect the stability of these compounds?
A2: The stability of this compound derivatives can be significantly pH-dependent. The piperidine nitrogen is basic and will be protonated at acidic pH. This can influence the compound's susceptibility to certain reactions. For example, a study on a complex molecule containing a piperidine ring showed it was most stable at neutral pH, with degradation observed under both acidic and basic conditions due to amide hydrolysis.[1] Specific acid-base catalysis can lead to the hydrolysis of protonated molecules.[2]
Q3: Are this compound derivatives sensitive to light?
A3: Yes, photostability can be a concern. Exposure to UV light may lead to photodegradation. In some cases, this can manifest as isomerization of parts of the molecule. For example, a trans-isomer of a piperidine-containing compound was observed to convert to the cis-isomer upon exposure to UV light at 365 nm.[1] Therefore, it is recommended to store these compounds protected from light.[3]
Q4: What are the recommended storage conditions for this compound derivatives?
A4: To ensure stability, this compound derivatives should be stored in well-closed containers, protected from light, and at controlled room temperature (typically 15-25°C or 59-77°F), unless specific data suggests otherwise.[3][4] For long-term storage, refrigeration (2-8°C) or freezing may be necessary to minimize degradation, especially for solutions.[1][5] Always refer to the supplier's recommendations for specific storage instructions.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed During HPLC Analysis
Possible Cause: Degradation of the this compound derivative.
Troubleshooting Steps:
-
Review Sample Preparation and Storage:
-
Were the samples recently prepared? If not, degradation may have occurred during storage.
-
Were the samples protected from light and stored at the appropriate temperature?
-
Is the solvent used for sample preparation inert, or could it be reacting with your compound?
-
-
Perform Forced Degradation Studies: To identify potential degradation products, subject your compound to stress conditions (acid, base, oxidation, heat, and light). This will help in confirming if the unexpected peaks are indeed degradants.
-
Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on a this compound derivative.[8][9]
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1 M HCl. Heat at 40-60°C for a specified period (e.g., 2, 4, 8, 24 hours), taking samples at each time point.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1 M NaOH. Maintain at room temperature or heat at 40-60°C, sampling at various intervals.
-
Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature. Monitor the reaction for several hours.
-
Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 60-80°C).
-
Photodegradation: Expose the compound (solid and in solution) to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
Analyze all samples by a stability-indicating HPLC method and compare them to a control sample.
Issue 2: Loss of Compound Potency or Activity Over Time
Possible Cause: Chemical degradation leading to a decrease in the concentration of the active compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored as recommended (see FAQ Q4). Improper storage is a common cause of degradation.[3][4]
-
Check for Incompatibilities: If the compound is in a formulation, consider potential interactions with excipients. Some excipients can promote degradation.[10][11][12]
-
For example, reducing sugars like lactose can react with primary or secondary amines (like the piperidine nitrogen if unsubstituted) via the Maillard reaction.[10]
-
-
Re-analyze by HPLC: Quantify the amount of the parent compound remaining using a validated, stability-indicating HPLC method. The presence and identity of degradation products can provide clues about the degradation pathway.
Data Presentation
Table 1: Stability of a Piperidine-Containing Compound (CLEFMA) under Forced Degradation
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Product |
| 0.1 M HCl | 24 hours | 60°C | ~15% | Amide Hydrolysis Product |
| 0.1 M NaOH | 8 hours | 40°C | ~20% | Amide Hydrolysis Product |
| 3% H₂O₂ | 24 hours | Room Temp | ~12% | Amide Hydrolysis Product |
| UV Light (365 nm) | 48 hours | Room Temp | Not specified | cis-isomer |
| Dry Heat | 7 days | 80°C | ~10% | Amide Hydrolysis Product |
Data adapted from a study on 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA).[1]
Visualizations
Caption: Potential degradation pathways for this compound derivatives under various stress conditions.
Caption: Troubleshooting workflow for stability issues with this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proper Drug Storage [jeffersoncountyhealthcenter.org]
- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. japsonline.com [japsonline.com]
- 12. [PDF] Drug-excipient interaction and its importance in dosage form development | Semantic Scholar [semanticscholar.org]
High-purity synthesis protocol for 4-Cyclohexylpiperidine for pharmaceutical use
This technical support center provides troubleshooting guidance and frequently asked questions for the high-purity synthesis of 4-Cyclohexylpiperidine, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily via the catalytic hydrogenation of 4-phenylpiperidine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons (e.g., sulfur compounds, residual starting materials from previous steps). 4. Low reaction temperature. | 1. Use fresh, high-quality catalyst (e.g., Palladium on carbon, Platinum oxide). 2. Ensure the reaction vessel is properly sealed and pressurized to the recommended level. 3. Purify the 4-phenylpiperidine starting material to remove any potential catalyst poisons. 4. Gradually increase the reaction temperature within the recommended range. |
| Incomplete Reaction/Stalled Conversion | 1. Catalyst deactivation over time. 2. Insufficient catalyst loading. 3. Inadequate mixing/agitation. | 1. Add a fresh batch of catalyst to the reaction mixture. 2. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Ensure efficient stirring to maintain the catalyst in suspension and facilitate contact with the substrate and hydrogen. |
| Formation of Side Products/Impurities | 1. Hydrogenolysis of the piperidine ring at high temperatures. 2. Over-reduction of other functional groups if present. 3. Incomplete reduction of the phenyl ring leading to residual 4-phenylpiperidine. | 1. Maintain the reaction temperature within the optimal range to avoid degradation. 2. This synthesis is generally clean; however, if substituted starting materials are used, carefully select the catalyst and conditions to ensure chemoselectivity. 3. Increase reaction time or hydrogen pressure to drive the reaction to completion. Monitor reaction progress by TLC or GC/MS. |
| Difficulties in Product Isolation/Purification | 1. Product is an oil or low-melting solid. 2. Presence of finely dispersed catalyst in the product. 3. Co-crystallization with impurities. | 1. If the free base is an oil, consider converting it to its hydrochloride salt, which is often a crystalline solid and easier to handle and purify. 2. Filter the reaction mixture through a pad of Celite® to effectively remove the catalyst. 3. Recrystallize the product from a suitable solvent system to remove impurities. |
| Low Product Purity after Purification | 1. Inefficient removal of the catalyst. 2. Residual starting material or byproducts. 3. Solvent trapped in the crystalline product. | 1. Ensure thorough filtration after the reaction. 2. Optimize the recrystallization process. Consider using a different solvent or a solvent mixture. 3. Dry the final product under vacuum at an appropriate temperature to remove residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing high-purity this compound for pharmaceutical use?
A1: The most prevalent and scalable method is the catalytic hydrogenation of 4-phenylpiperidine. This method is favored due to its high yield, clean conversion, and the availability of the starting material.
Q2: What are the critical parameters to control during the catalytic hydrogenation of 4-phenylpiperidine?
A2: The critical parameters to control are:
-
Catalyst Selection and Loading: Palladium on carbon (Pd/C) and Platinum oxide (PtO2) are commonly used catalysts. The loading is typically between 5-10 mol%.
-
Hydrogen Pressure: Sufficient hydrogen pressure is crucial for the complete reduction of the aromatic ring. Pressures can range from atmospheric to high pressure depending on the scale and equipment.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without causing side reactions like hydrogenolysis.
-
Solvent: Protic solvents like ethanol or methanol are generally suitable for this reaction.
-
Reaction Time: The reaction should be monitored until the starting material is fully consumed.
Q3: What are the expected impurities in the synthesis of this compound?
A3: Potential impurities include:
-
Unreacted 4-phenylpiperidine: This can occur if the reaction is incomplete.
-
Catalyst residues: Fine particles of the heterogeneous catalyst may contaminate the product if not filtered properly.
-
Solvent residues: Trapped solvent from the reaction or purification steps.
-
Byproducts from side reactions: Although less common under optimized conditions, byproducts from hydrogenolysis could be present.
Q4: How can the purity of this compound be effectively assessed?
A4: The purity can be assessed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify volatile and non-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Melting Point Analysis: A sharp melting point range indicates high purity for solid compounds.
Q5: Is it preferable to handle this compound as a free base or as a salt?
A5: While the free base can be an oil or a low-melting solid, for pharmaceutical applications, it is often converted to its hydrochloride salt. The salt is typically a stable, crystalline solid that is easier to handle, purify by recrystallization, and formulate.
Experimental Protocol: Catalytic Hydrogenation of 4-Phenylpiperidine
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-Phenylpiperidine
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with hydrogen)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve 4-phenylpiperidine in ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere). Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC/MS until the starting material is no longer detected.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation or by converting it to its hydrochloride salt followed by recrystallization.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Strategies to improve the diastereoselectivity of 4-substituted piperidine synthesis
Welcome to the technical support center for the synthesis of 4-substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction is showing low diastereoselectivity. What are the potential causes and how can I improve it?
A1: Low diastereoselectivity in the Pictet-Spengler reaction for synthesizing piperidine derivatives can arise from several factors related to the reaction mechanism, which involves the formation of an iminium ion followed by cyclization. The facial selectivity of the nucleophilic attack on this ion determines the final product's stereochemistry.[1]
Potential Causes:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a decrease in selectivity.[1]
-
Acid Catalyst: The type and concentration of the acid catalyst can influence the geometry of the iminium ion intermediate and the transition state of the cyclization, thereby affecting stereoselectivity.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to different diastereomers.[1]
-
Substrate Control: The steric and electronic properties of the substituents on both the β-arylethylamine and the aldehyde/ketone can significantly influence the preferred direction of cyclization.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[1]
-
Screen Acid Catalysts: Evaluate various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and their concentrations. In some instances, milder conditions may yield better results.[1]
-
Vary the Solvent: Experiment with solvents of differing polarities (e.g., toluene, dichloromethane, acetonitrile) to identify the optimal medium for the desired stereochemical outcome.[1]
-
Modify the Substrate: If feasible, consider altering protecting groups or other substituents on the starting materials to introduce greater steric hindrance that favors the formation of the desired diastereomer.
Q2: I am observing poor diastereoselectivity in the reduction of a 4-piperidone. What strategies can I employ to improve this?
A2: The reduction of 4-piperidones to the corresponding piperidin-4-ols can be challenging in terms of diastereoselectivity. The choice of reducing agent and reaction conditions are critical.
Troubleshooting Strategies:
-
Reducing Agent Selection: The steric bulk of the reducing agent can significantly influence the direction of hydride attack. For instance, bulkier reducing agents like L-Selectride® often favor axial attack, leading to the equatorial alcohol, while smaller reagents like sodium borohydride may favor equatorial attack to yield the axial alcohol.
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy.
-
Chelation Control: If the piperidine nitrogen is protected with a group capable of chelating with a metal hydride (e.g., an N-alkoxycarbonyl group), this can direct the approach of the reducing agent and improve diastereoselectivity.
-
Substrate Modification: The substituents on the piperidine ring can influence the conformational equilibrium of the ring, thereby affecting the facial selectivity of the reduction.
Q3: My enzymatic reduction of a piperidinone derivative is resulting in low enantiomeric excess (ee). What could be the issue?
A3: Enzymatic reductions are highly sensitive to various parameters. Low enantiomeric excess can be due to several factors.
Potential Causes & Troubleshooting:
-
Enzyme Selection: The chosen carbonyl reductase may not have optimal substrate specificity for your particular piperidinone derivative.[1]
-
Cofactor Regeneration: Inefficient regeneration of the nicotinamide cofactor (NADH or NADPH) can limit the reaction rate and potentially affect selectivity.[1]
-
Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme, leading to incomplete conversion and lower ee.[1]
-
pH and Temperature: The activity and selectivity of enzymes are highly dependent on the pH and temperature of the reaction medium.[1]
To address these, consider screening different enzymes, ensuring an efficient cofactor regeneration system is in place (e.g., using glucose/glucose dehydrogenase), controlling the substrate concentration (e.g., through a fed-batch approach), and systematically optimizing the pH and temperature.[1]
Troubleshooting Guides
Guide 1: Improving Diastereoselectivity in a Gold-Catalyzed Cyclization/Reduction Sequence
This guide addresses issues in a one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement.[2]
Problem: Low diastereoselectivity is observed, particularly with aromatic amides.[2]
Analysis: The piperidine ring-forming step itself is often highly diastereoselective even at room temperature. However, the subsequent reduction step can be sensitive to reaction conditions, especially temperature. For aromatic amides, the catecholborane reduction may be slow at lower temperatures, necessitating ambient temperatures which can lead to lower diastereoselectivities.[2]
Suggested Solutions:
-
Temperature Optimization: While lower temperatures (-40 °C) generally favor higher diastereoselectivity, for sluggish reactions, a careful optimization of temperature is required to balance reaction rate and selectivity.[2]
-
Alternative Reducing Agents: If catecholborane proves problematic, screening other reducing agents that may operate effectively at lower temperatures could be beneficial.
-
Substrate Modification: Altering the substituents on the aromatic amide could potentially increase its reactivity at lower temperatures.
Quantitative Data Summary:
| Entry | R' | R'' | Time (h) | Temp (°C) | Product | Yield (%) | d.r. |
| 9 | Cy | 3-FPh | 24 | rt | 9i | 61 | 1.5:1 |
| 17 | o-tolyl | Me | 16 | -40 | 9q | 74 | >25:1 |
| 18 | 4-CF3Ph | Me | 12 | -40 | 9r | 81 | >25:1 |
| Data adapted from a study on the synthesis of piperidin-4-ols.[2] |
Guide 2: Controlling Diastereoselectivity in 2,4-Disubstituted Piperidine Synthesis
This guide focuses on a method where the reaction sequence dictates the diastereomeric outcome.[3]
Core Principle: The stereoselectivity is governed by the presence or absence of an N-acyl group which influences the ground state conformation of the piperidine ring through allylic strain (A1,3).[3]
Workflow for cis-2,4-Disubstituted Piperidines:
-
Start with a 2-substituted 4-piperidone.
-
Perform a Wittig olefination to introduce the 4-substituent precursor.
-
The N-acyl group directs a dissolving metal reduction to favor the cis product.
-
Deprotection of the nitrogen yields the final cis-diastereomer.[4]
Workflow for trans-2,4-Disubstituted Piperidines:
-
Start with a 2-substituted 4-piperidone.
-
Perform a Wittig olefination.
-
Remove the N-acyl control element before the conjugate reduction.
-
The reduction now favors the formation of the trans product.[4]
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, toluene).
-
Cool the solution to the desired temperature (e.g., 0 °C).[1]
-
Add the aldehyde or ketone (1.1 equiv) to the solution.[1]
-
Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise.[1]
-
Stir the reaction at the same temperature and monitor its progress using TLC or LC-MS.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot Synthesis of Piperidin-4-ols
This protocol describes a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement.[2]
-
To a solution of N-homopropargyl amide (0.1 M) in a suitable solvent, add the gold catalyst.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction to the indicated temperature (e.g., -40 °C or room temperature).[2]
-
Add catecholborane (0.6 mmol) and monitor the reduction by TLC.[2]
-
Upon completion, quench the reaction with MeOH and stir for 15 minutes.[2]
-
Add a saturated aqueous solution of disodium tartrate and stir for another 15 minutes.[2]
-
Add 10% NaOH (saturated with NaCl) and extract with CH₂Cl₂ three times.[2]
-
Combine the organic layers, dry, and concentrate to yield the crude product for purification.
Visualizations
References
Validation & Comparative
4-Cyclohexylpiperidine vs other piperidine analogs in receptor binding assays
For researchers, scientists, and drug development professionals, understanding the receptor binding profile of a molecule is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of 4-cyclohexylpiperidine and other piperidine analogs in receptor binding assays. While comprehensive binding data for this compound across a wide array of receptors is not extensively documented in publicly available literature, this guide leverages data from structurally similar piperidine analogs to provide valuable insights into its potential pharmacological profile.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki in nM) of various piperidine analogs for a range of receptors. The data is compiled from multiple studies and presented to offer a comparative perspective. It is important to note that direct comparisons between different studies should be made with caution due to potential variations in experimental conditions.
| Compound ID | Structure | Receptor Subtype | Ki (nM) |
| Reference Compounds | |||
| This compound Analog | 4-Cyclohexyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperidine | σ1 | 143[1] |
| σ2 | 50-100 fold lower affinity than PB28 | ||
| PB28 | 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine | σ1 | 0.38[2] |
| σ2 | 0.68[2] | ||
| Piperidine Analogs | |||
| Analog 1 | 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 | 0.96[3] |
| σ2 | 91.8[3] | ||
| Analog 2 | 1-(1,2-diphenylethyl)piperidine (S-enantiomer) | NMDA | 5-fold more potent than (S)-DPEA |
| Analog 3 | Alkoxy-piperidine derivative (7a) | 5-HT1A | 12[4] |
| 5-HT7 | 25[4] | ||
| SERT (IC50) | 177[4] | ||
| Analog 4 | Alkoxy-piperidine derivative (15g) | 5-HT1A | 17[4] |
| 5-HT7 | 35[4] | ||
| SERT (IC50) | 85[4] | ||
| Analog 5 | 4-Oxypiperidine Ether (ADS031) | Histamine H3 | 12.5[5] |
| AChE (IC50) | 1537[5] | ||
| Analog 6 | N-Aryl-piperidine (17d) | Histamine H3 | High Affinity[6] |
| Analog 7 | N-Aryl-piperidine (17h) | Histamine H3 | High Affinity[6] |
| Analog 8 | 4-Substituted piperidine (from a series) | μ-Opioid Receptor (MOR) | Low nM range[7] |
| δ-Opioid Receptor (DOR) | Low nM range[7] |
Experimental Protocols
The following section details a generalized methodology for a competitive radioligand binding assay, a common technique used to determine the binding affinity of a test compound for a specific receptor.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-labeled) known to bind to the target receptor.
-
A range of concentrations of the unlabeled test compound (the "competitor").
-
The prepared cell membrane suspension.
-
-
Total Binding: Wells containing only the radioligand and membranes (no competitor).
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known, unlabeled ligand that saturates the receptors.
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Detection:
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data is then plotted against the logarithm of the competitor concentration to generate a competition curve.
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value (the inhibition constant), which represents the affinity of the competitor for the receptor, is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: General workflow for a competitive radioligand binding assay.
Caption: Simplified Sigma-1 receptor signaling pathway.
Caption: Simplified Histamine H3 receptor signaling pathway.
References
- 1. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of 4-Cyclohexylpiperidine Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-cyclohexylpiperidine scaffold is a versatile structural motif found in a variety of pharmacologically active compounds. These compounds have shown potential in diverse therapeutic areas, including neurology, oncology, and pain management, by targeting a range of biological entities such as NMDA receptors, sigma-2 receptors, and serotoninergic systems. This guide provides a comparative overview of the in vivo efficacy of select this compound based compounds, supported by experimental data and detailed methodologies.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the available quantitative in vivo data for several this compound derivatives and related compounds. It is important to note that the data has been compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Analgesic Potency of 4-Cyclohexylpiperazine and Phencyclidine Derivatives
| Compound | Animal Model | Assay | Potency (Relative to Standard) | Standard |
| MT-45 ((+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine) | Mice & Rats | Various analgesic tests | Comparable | Morphine |
| S(+)-isomer of MT-45 | Mice | Various analgesic tests | 1.14 to 1.97 times as potent as MT-45 | MT-45 |
| S(+)-isomer of MT-45 | Rats | Various analgesic tests | 1.00 and 1.23 times as potent as MT-45 | MT-45 |
| R(-)-isomer of MT-45 | Mice & Rats | Various analgesic tests | 18.3 to 61.6 times less potent than S(+)-isomer | S(+)-isomer |
| 1-[1-(4-methylphenyl)(cyclohexyl)] 4-piperidinol | Rats | Tail Immersion Test | More potent than PCP | Phencyclidine (PCP)[1] |
| 1-[1-(4-methoxyphenyl)(cyclohexyl)] 4-piperidinol | Rats | Tail Immersion Test | Less potent than PCP | Phencyclidine (PCP)[1] |
Table 2: In Vivo Motor Impairment of Phencyclidine
| Compound | Animal Model | Assay | ED50 (µMole/kg, i.v.) |
| Phencyclidine (PCP) | Mice | Inverted Screen Test | 4.1[2] |
Table 3: In Vivo Antitumor Activity of a Sigma-2 Receptor Agonist
| Compound | Animal Model | Tumor Model | Outcome |
| PB221 (4-cyclohexyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperidine) | Mice | Ectopic intramuscular tumor | Retarded tumor growth to 36% of control |
| PB221 | Mice | Orthotopic intracerebral tumor | Increased overall survival time by 20% |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of efficacy data.
Rotarod Assay for Motor Coordination
The rotarod test is a widely used behavioral assay to assess motor coordination, balance, and motor learning in rodents.
Objective: To evaluate the effect of a test compound on motor coordination and balance.
Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm in diameter for mice) that can be set to a constant or accelerating speed.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Training (Optional but Recommended): Place the mice on the stationary rod for a brief period. Then, start the rotation at a low speed (e.g., 4 rpm) for a fixed duration (e.g., 1-2 minutes) for one or two trials. This helps to reduce stress and variability.
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the trial, which can be either at a fixed speed or, more commonly, an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A trial is typically ended if the animal falls off or remains on the rod for the maximum trial duration (e.g., 300 seconds).
-
Conduct multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).
-
-
Data Analysis: The mean latency to fall across trials is calculated for each animal and compared between treatment groups. A shorter latency to fall in the drug-treated group compared to the vehicle-treated group indicates motor impairment.
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Objective: To determine if a test compound has rewarding or aversive effects.
Apparatus: A two- or three-compartment CPP box. The compartments are distinct in their visual and tactile cues (e.g., different wall patterns and floor textures).
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
Allow the animal to freely explore all compartments of the apparatus for a set period (e.g., 15-20 minutes).
-
Record the time spent in each compartment to determine any initial preference. For a biased design, the drug is typically paired with the less-preferred compartment.
-
-
Conditioning: This phase usually consists of several conditioning sessions over multiple days.
-
Drug Pairing: On drug conditioning days, administer the test compound to the animal and confine it to one of the compartments (the drug-paired compartment) for a specific duration (e.g., 30 minutes).
-
Vehicle Pairing: On alternate days, administer the vehicle (e.g., saline) and confine the animal to the other compartment (the vehicle-paired compartment) for the same duration.
-
-
Post-Conditioning (Test):
-
On the test day, the animal (in a drug-free state) is allowed to freely explore all compartments of the apparatus for a set period (e.g., 15-20 minutes).
-
Record the time spent in each compartment.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline or the time spent in the vehicle-paired compartment indicates a conditioned place preference, suggesting rewarding properties. Conversely, a significant decrease indicates a conditioned place aversion.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the validation workflow.
Caption: General experimental workflow for validating the in vivo efficacy of novel compounds.
Caption: Simplified NMDA receptor signaling and the inhibitory action of phencyclidine analogs.
Caption: Proposed mechanism of sigma-2 receptor agonist-induced cancer cell death.
References
- 1. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activity and toxicity of phencyclidine (PCP) and phenylcyclohexene (PC), a pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Study: 4-Cyclohexylpiperidine and Phencyclidine (PCP)
An Examination of an Obscure Analog and a Notorious Dissociative Anesthetic
This guide provides a comparative pharmacological overview of 4-Cyclohexylpiperidine and the well-characterized dissociative anesthetic, phencyclidine (PCP). While both molecules share a piperidine core, a comprehensive review of scientific literature reveals a stark contrast in the available pharmacological data. Phencyclidine has been the subject of extensive research for decades, elucidating its complex mechanisms of action and psychoactive effects. Conversely, this compound is primarily documented as a chemical intermediate in synthetic chemistry, with a significant lack of published data on its own pharmacological properties.[1] This comparison, therefore, highlights the detailed pharmacological profile of PCP and underscores the current data gap for this compound.
Overview of Pharmacological Properties
Phencyclidine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is its primary mechanism of action responsible for its anesthetic and dissociative effects.[2][3] It exerts its effects by blocking the ion channel of the NMDA receptor.[2][3] In addition to its potent activity at the NMDA receptor, PCP also interacts with dopamine D2-like receptors and inhibits the reuptake of dopamine, contributing to its psychostimulant and reinforcing properties.[3]
In stark contrast, a thorough search of the scientific literature yielded no specific pharmacological data for this compound. It is referenced as a building block in the synthesis of more complex molecules, including some with potential therapeutic applications such as analgesics and treatments for neurological disorders.[1] However, its intrinsic activity at key neurological targets remains uncharacterized in the public domain.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for phencyclidine. For this compound, the data is marked as "Not Available" due to the absence of published research.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | NMDA Receptor (PCP Site) | Dopamine Transporter (DAT) | Sigma₁ Receptor | Sigma₂ Receptor |
| Phencyclidine (PCP) | 20 - 50 | 154 (PCP site 2) | 216 | 42 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Functional Activity (IC₅₀ / EC₅₀ in nM)
| Compound | NMDA Receptor Inhibition (IC₅₀) | Dopamine Uptake Inhibition (IC₅₀) |
| Phencyclidine (PCP) | ~100 | ~2000 |
| This compound | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the pharmacology of phencyclidine.
Radioligand Binding Assay for NMDA Receptor (PCP Site)
Objective: To determine the binding affinity of a test compound for the PCP binding site within the NMDA receptor ion channel.
Materials:
-
[³H]MK-801 (radioligand)
-
Rat brain cortical membranes (source of NMDA receptors)
-
Test compounds (Phencyclidine and/or this compound)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (to open the ion channel)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Rat brain cortical membranes are prepared and homogenized in assay buffer.
-
Aliquots of the membrane homogenate are incubated with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound.
-
The incubation is carried out in the presence of saturating concentrations of glutamate and glycine to ensure the NMDA receptor channel is in an open state, allowing access of the radioligand and test compound to the PCP binding site.
-
Non-specific binding is determined in the presence of a high concentration of a known PCP site ligand (e.g., unlabeled MK-801 or PCP).
-
Following incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The data is analyzed using non-linear regression to calculate the IC₅₀ value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Dopamine Uptake Assay
Objective: To measure the ability of a test compound to inhibit the reuptake of dopamine into synaptosomes.
Materials:
-
[³H]Dopamine (radioligand)
-
Rat striatal synaptosomes (source of dopamine transporters)
-
Test compounds (Phencyclidine and/or this compound)
-
Krebs-Ringer buffer
-
Dopamine uptake inhibitors (e.g., GBR12909 for non-specific uptake)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Synaptosomes are prepared from rat striatum and suspended in Krebs-Ringer buffer.
-
Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compound.
-
[³H]Dopamine is added to initiate the uptake reaction.
-
The incubation is carried out for a short period (e.g., 5 minutes at 37°C) to measure the initial rate of uptake.
-
Non-specific uptake is determined in the presence of a known potent dopamine uptake inhibitor.
-
The uptake is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The radioactivity trapped inside the synaptosomes on the filters is measured by liquid scintillation counting.
-
The IC₅₀ value for the inhibition of dopamine uptake is calculated by non-linear regression analysis of the concentration-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental processes can aid in understanding the complex pharmacology of these compounds.
References
Comparative Analysis of 4-Cyclohexylpiperidine Derivatives: A Guide to Structure-Activity Relationships
A detailed examination of 4-cyclohexylpiperidine derivatives reveals a versatile scaffold with significant therapeutic potential across various biological targets. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their roles as CCR5 receptor antagonists, neurokinin-1 (NK1) receptor antagonists, and local anesthetics. Experimental data is presented to highlight the impact of structural modifications on potency and efficacy.
The this compound moiety is a key pharmacophore in medicinal chemistry, serving as a foundational structure in the development of novel therapeutic agents.[1][2] Its derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5] This guide synthesizes findings from multiple studies to provide a clear comparison of how structural alterations to this core influence biological activity.
This compound Derivatives as CCR5 Receptor Antagonists
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV-1 entry into host cells, making it a prime target for antiviral therapies.[6] SAR studies on this compound derivatives have led to the discovery of potent CCR5 antagonists.
A key strategy in optimizing the potency of these derivatives has been the modification of substituents on the piperidine nitrogen. For instance, the introduction of a pyrazole-containing side chain at the 4-position of the piperidine ring has yielded compounds with significant anti-HIV-1 activity.[6][7] SAR studies have shown that the placement of an unsubstituted nitrogen atom in the pyrazole ring, specifically meta to the bond connected to the piperidine, is optimal for activity.[6][7]
Further optimization efforts have focused on balancing potency with pharmacokinetic properties. For example, truncation of a benzyl group to a phenyl group in some analogs resulted in dramatically improved oral bioavailability, although with some reduction in activity.[6] The development of both forward- and reverse-synthesis methodologies has enabled comprehensive exploration of the SAR of these compounds, confirming that the S-configuration of a benzylic substituent on the piperazine ring is crucial for CCR5 binding.[8]
Table 1: SAR of 4-Hydroxypiperidine Derivatives as CCR5 Antagonists
| Compound | R Group | IC50 (nM) |
| 1 | 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde guanylhydrazone | 840 |
| 6k | (Structure not fully specified) | Improved potency from 1 |
| 10h | (Structure not fully specified) | 11 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2007.[9]
The optimization from a high-throughput screening hit (1 ) to the potent antagonist 10h demonstrates the successful application of SAR principles.[9]
Below is a diagram illustrating the general synthetic workflow for creating a library of piperazinopiperidine-based CCR5 antagonists to explore SAR.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Silico Analysis of 4-Cyclohexylpiperidine Analogs: A Guide to Virtual Screening and Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 4-cyclohexylpiperidine analogs in in silico modeling and docking studies against different biological targets. By presenting supporting experimental data from published research, this document aims to highlight the utility of computational methods in the early stages of drug discovery and to offer insights into the therapeutic potential of this versatile chemical scaffold.
The this compound moiety is a key structural feature in a variety of biologically active compounds. Its conformational flexibility and lipophilic nature make it a valuable component in the design of ligands for a range of protein targets. In silico techniques, such as molecular docking, have become indispensable tools for predicting the binding affinities and interaction modes of these analogs, thereby accelerating the identification of promising drug candidates.[1] This guide compares the in silico evaluation of two distinct this compound analogs against two different and significant therapeutic targets: the main protease (Mpro) of SARS-CoV-2 and acetylcholinesterase (AChE).
Comparative Docking Performance of this compound Analogs
The following table summarizes the key quantitative data from in silico docking studies of two representative this compound analogs against their respective protein targets. This data provides a basis for comparing their potential efficacy and for understanding the structural determinants of their binding.
| Analog/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Main Protease (6LU7) | -8.1 | THR25, THR26, HIS41, CYS44, MET49, GLY143, CYS145, HIS163, HIS164, GLU166, GLN189 | [2] |
| N-benzylpiperidine derivative (Donepezil) | Acetylcholinesterase (4EY7) | -10.8 | TRP86, TRP286 | [1] |
Experimental Protocols
A detailed understanding of the methodologies employed in these in silico studies is crucial for interpreting the results and for designing future experiments. The following sections outline the typical protocols for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Molecular Docking Protocol
Molecular docking simulations are typically performed using software such as AutoDock Vina.[3] The general workflow involves the preparation of the target protein and the ligand, followed by the docking simulation and analysis of the results.
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).[4]
-
Water molecules and any co-crystallized ligands are typically removed from the PDB file.[4]
-
Hydrogen atoms are added to the protein structure, and appropriate charges (e.g., Kollman charges) are assigned.[4]
-
The protein structure is then saved in a suitable format (e.g., PDBQT for AutoDock Vina).[5]
Ligand Preparation:
-
The 2D or 3D structure of the ligand is obtained from a chemical database like PubChem or synthesized in silico.
-
Hydrogens are added, and the ligand's geometry is optimized to its lowest energy conformation.
-
Partial charges are calculated for the ligand atoms.
-
The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.
-
The final ligand structure is saved in the appropriate format (e.g., PDBQT).[6]
Docking Simulation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[4]
-
The docking simulation is run, during which the software systematically samples different conformations and orientations of the ligand within the defined grid box.
-
The binding affinity of each pose is evaluated using a scoring function, which provides an estimate of the free energy of binding.[7]
Results Analysis:
-
The docking results are analyzed to identify the ligand pose with the most favorable binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of binding.[2]
In Silico ADMET Prediction
In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound.[8][9][10] This is often done using web-based tools or specialized software that employ various computational models.
Methodology:
-
The 2D structure of the compound is submitted to an ADMET prediction server or software.
-
The software calculates a range of physicochemical and pharmacokinetic properties, such as:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.[1]
-
Excretion: Renal organic cation transporter.
-
Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.
-
-
The predicted properties are then analyzed to assess the drug-likeness of the compound and to identify any potential liabilities.[1]
Visualizing In Silico Workflows and Molecular Structures
To better illustrate the processes and molecules discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The comparative in silico analysis of this compound analogs and their derivatives demonstrates the power of computational methods in modern drug discovery. The studies highlighted here reveal that subtle structural modifications to the piperidine scaffold can lead to significant differences in binding affinity and target selectivity. The 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine analog shows promise as a potential inhibitor of the SARS-CoV-2 main protease, while the well-established drug Donepezil, an N-benzylpiperidine derivative, effectively targets acetylcholinesterase.
These findings underscore the importance of in silico modeling for rapidly screening virtual libraries of compounds, predicting their biological activity, and assessing their pharmacokinetic profiles. For researchers in the field, these computational approaches offer a cost-effective and time-efficient strategy to prioritize lead candidates for further experimental validation, ultimately accelerating the development of new therapeutics. Future studies should continue to explore the vast chemical space of this compound analogs against a wider range of biological targets to unlock their full therapeutic potential.
References
- 1. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 2. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 3. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cross-Reactivity: A Comparative Guide to 4-Cyclohexylpiperidine Derivatives in PCP Immunoassays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of compounds in immunoassays is paramount for accurate and reliable results. This guide provides a comparative analysis of the cross-reactivity of various 4-cyclohexylpiperidine derivatives in phencyclidine (PCP) immunoassays, supported by experimental data and detailed protocols.
Phencyclidine (PCP) immunoassays are a widely used screening tool for the detection of PCP and its metabolites. However, the potential for cross-reactivity with structurally related compounds, such as this compound derivatives, can lead to false-positive results, necessitating a thorough understanding of the specificity of these assays. This guide aims to provide a clear and objective comparison of the cross-reactivity profiles of several this compound derivatives, which are not only metabolites of PCP but also represent a class of compounds with potential pharmacological interest.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of a compound in a competitive immunoassay is a measure of its ability to compete with the target analyte (PCP) for binding to the antibody. This is typically expressed as a percentage relative to the reactivity of PCP itself. The following table summarizes the cross-reactivity of several this compound derivatives and other PCP analogs in various PCP immunoassays.
Table 1: Cross-Reactivity of this compound Derivatives and Other PCP Analogs in PCP Immunoassays
| Compound | Chemical Structure | Type of Assay/Platform | Percent Cross-Reactivity (%) | Reference(s) |
| Phencyclidine (PCP) | 1-(1-phenylcyclohexyl)piperidine | Various | 100 | [1][2] |
| 4-Phenyl-4-(1-piperidinyl)cyclohexanol | 4-hydroxy PCP metabolite | RIA | 3.6 | [2] |
| 1-(1-Phenylcyclohexyl)-4-methylpiperidine | 4-methyl substituted piperidine analog | RIA | 19 | [2] |
| Hydroxy-PCP | Hydroxylated PCP analog | ELISA | 151.7 | [3] |
| 1-(1-Phenylcyclohexyl)-3-methylpiperidine | 3-methyl substituted piperidine analog | RIA | 15 | [2] |
| Chloro-PCP | Chloro-substituted PCP analog | ELISA | 136.6 | [3] |
| Fluoro-PCP | Fluoro-substituted PCP analog | ELISA | 56.6 | [3] |
Note: The cross-reactivity can vary between different immunoassay kits and manufacturers.
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol for assessing the cross-reactivity of a test compound in a competitive enzyme immunoassay (EIA) for PCP.
Principle of Competitive Immunoassay
In a competitive immunoassay, the analyte of interest in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample.
Materials
-
PCP EIA Kit (e.g., CEDIA™, DRI®, Lin-Zhi®) containing:
-
Anti-PCP antibody-coated microplate or particles
-
PCP-enzyme conjugate
-
Substrate solution
-
Wash buffer
-
Stop solution
-
-
Drug-free urine or buffer
-
Phencyclidine (PCP) standard
-
Test compounds (this compound derivatives) of known concentrations
-
Microplate reader or automated clinical chemistry analyzer
-
Precision pipettes and tips
Procedure
-
Preparation of Standards and Test Compounds:
-
Prepare a series of dilutions of the PCP standard in drug-free urine or buffer to generate a standard curve.
-
Prepare a range of concentrations of each this compound derivative to be tested in drug-free urine or buffer.
-
-
Assay Procedure (manual microplate example):
-
Add a specific volume of the standards, controls, and test compound solutions to the appropriate wells of the anti-PCP antibody-coated microplate.
-
Add the PCP-enzyme conjugate to each well.
-
Incubate the plate for a specified time and temperature to allow for competitive binding.
-
Wash the plate with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the enzymatic reaction by adding the stop solution.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the PCP standards.
-
Determine the concentration of PCP that causes a 50% reduction in the maximum signal (IC50).
-
For each test compound, determine the concentration that produces a response equivalent to the PCP cutoff calibrator or the IC50 of PCP.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of PCP at a specific response / Concentration of test compound at the same response) x 100 [4]
-
Visualizing the Immunoassay Workflow
The following diagram illustrates the logical workflow of a competitive immunoassay and the point at which cross-reactivity occurs.
Caption: Competitive immunoassay workflow for PCP detection.
Signaling Pathway of a Homogeneous Enzyme Immunoassay
Many commercial PCP immunoassays are homogeneous, meaning they do not require a separation step. The following diagram illustrates the principle of a common type of homogeneous enzyme immunoassay.
Caption: Homogeneous enzyme immunoassay signaling pathway.
Conclusion
The data presented in this guide highlight the variable cross-reactivity of this compound derivatives in PCP immunoassays. While some derivatives, such as 4-phenyl-4-(1-piperidinyl)cyclohexanol, exhibit relatively low cross-reactivity, others, like hydroxylated and halogenated analogs, can show significant interaction, potentially leading to false-positive results.[2][3] It is crucial for researchers and drug development professionals to be aware of these potential interferences and to consider the specificity of the immunoassay being used. For definitive identification, positive screening results should always be confirmed by a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The provided experimental protocols and diagrams offer a foundational understanding for assessing and interpreting immunoassay data in the context of potential cross-reactivity.
References
A Comparative Analysis of the Analgesic Properties of 4-Cyclohexylpiperidine Derivatives and Morphine
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with improved safety profiles over traditional opioids like morphine is a cornerstone of modern medicinal chemistry. Within this landscape, 4-Cyclohexylpiperidine derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the analgesic effects of these derivatives to morphine, supported by experimental data, detailed methodologies, and visualizations of relevant signaling pathways.
Quantitative Comparison of Analgesic Potency
The analgesic efficacy of a compound is typically quantified by its median effective dose (ED50), the dose at which 50% of the test subjects show a defined analgesic response. The following table summarizes available in vivo data from various animal models, offering a direct comparison of the potency of selected this compound derivatives against the benchmark opioid, morphine.
| Compound Name/Code | Animal Model | Analgesic Assay | Route of Administration | ED50 (mg/kg) | Potency Relative to Morphine | Reference |
| Morphine | Mouse | Hot Plate | s.c. | ~10.0 | 1x | [1] |
| Morphine | Rat | Tail Flick | s.c. | ~3.0 | 1x | [1] |
| MT-45 | Mouse/Rat | Various | - | - | Comparable | [2] |
| S(+)-isomer of MT-45 | Mouse | Various | - | - | 1.14-1.97x vs. MT-45 | [2] |
| R(-)-isomer of MT-45 | Mouse | Various | - | - | 18.3-61.6x less potent vs. S(+)-isomer | [2] |
| Benzylpiperidine Derivative (Compound 52) | Mouse | Abdominal Contraction | - | 4.04 | - | [3] |
| Benzylpiperidine Derivative (Compound 52) | Mouse | Carrageenan-induced Inflammatory Pain | - | 6.88 | - | [3] |
| Benzylpiperidine Derivative (Compound 52) | Rat | Formalin Test | - | 13.98 | - | [3] |
| Benzylpiperidine Derivative (Compound 52) | Mouse | CFA-induced Chronic Pain | - | 7.62 | - | [3] |
Note: A direct comparison of ED50 values for Benzylpiperidine Derivative (Compound 52) to morphine from the same study is not available. The data is presented to showcase the analgesic potential of a related piperidine derivative.
Experimental Protocols
The data presented above were obtained using standardized in vivo analgesic assays. Understanding the methodologies is crucial for interpreting the results.
Hot-Plate Test
The hot-plate test is a widely used method to assess the response to thermal pain and is sensitive to centrally acting analgesics.[4]
Protocol:
-
Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Mice are typically used. They are placed individually on the hot plate.
-
Procedure: The latency to the first sign of nociception, such as licking of the hind paw or jumping, is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound or morphine is administered (e.g., subcutaneously or intraperitoneally) at a predetermined time before the test.
-
Data Analysis: The increase in latency time after drug administration compared to a baseline measurement is used to determine the analgesic effect.
Tail-Flick/Tail-Immersion Test
This test also measures the response to a thermal stimulus and is primarily indicative of a spinal reflex, though it can be influenced by supraspinal pathways.[5]
Protocol:
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail, or a water bath maintained at a constant temperature (e.g., 52-55°C) for tail immersion.
-
Animals: Rats or mice are commonly used. The animal is gently restrained.
-
Procedure: For the tail-flick test, the time taken for the animal to flick its tail away from the heat source is recorded. For the tail-immersion test, the latency to withdraw the tail from the hot water is measured. A cut-off time is employed to prevent injury.
-
Drug Administration: The test substance or morphine is administered prior to the test.
-
Data Analysis: The analgesic effect is determined by the increase in the tail-flick or withdrawal latency.
Acetic Acid-Induced Writhing Test
This is a chemical-based pain model that induces visceral pain and is sensitive to both central and peripheral analgesics.
Protocol:
-
Induction of Writhing: Mice are injected intraperitoneally with a dilute solution of acetic acid (e.g., 0.6%).[6]
-
Observation: Following the injection, the animals are placed in an observation chamber, and the number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period (e.g., 15-20 minutes).
-
Drug Administration: The test compound or morphine is administered before the acetic acid injection.
-
Data Analysis: The analgesic activity is expressed as the percentage inhibition of writhing in the treated group compared to a control group that received only the vehicle.
Signaling Pathways: A Comparative Overview
Morphine and many this compound derivatives exert their analgesic effects primarily through the activation of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). However, the downstream signaling cascades can differ, potentially leading to variations in their therapeutic and side-effect profiles.
Morphine Signaling Pathway
Morphine is a full agonist at the MOR. Its binding initiates two main signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[7][8]
Caption: Morphine's signaling cascade via the μ-opioid receptor.
This compound Derivative Signaling Pathway (Hypothesized)
While data for a broad range of this compound derivatives are limited, studies on compounds like MT-45 suggest they also act as μ-opioid receptor agonists.[5] Some derivatives may exhibit biased agonism, preferentially activating the G-protein pathway over the β-arrestin pathway. This could theoretically lead to a better safety profile with potent analgesia and reduced side effects.
Caption: Hypothesized biased agonism of this compound derivatives.
Experimental Workflow
The general workflow for evaluating the analgesic potential of a novel this compound derivative in comparison to morphine is a multi-step process.
References
- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and analgesic activity of new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. journals.physiology.org [journals.physiology.org]
In Vitro Validation of 4-Cyclohexylpiperidine Derivatives as NMDA Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Cyclohexylpiperidine derivatives and other notable N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented herein is collated from preclinical in vitro studies to facilitate further research and development in neuropharmacology. This document summarizes quantitative data on compound potencies, details established experimental protocols for their validation, and visualizes key pathways and workflows.
Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes the in vitro potency of various 4-substituted piperidine derivatives, including those with a cyclohexyl moiety, and other well-characterized NMDA receptor antagonists. The inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key metrics for comparing the efficacy of these compounds. Lower values indicate higher potency.
| Compound ID/Name | Chemical Scaffold | Antagonist Type | Assay Type | Receptor Subtype | Potency (Kᵢ or IC₅₀) |
| This compound Analogs | |||||
| 1-(1-Phenylcyclohexyl)piperidine (PCP) | 1-(1-Phenylcyclohexyl)piperidine | Uncompetitive Channel Blocker | Radioligand Binding ([³H]TCP) | - | Kᵢ: ~50-100 nM |
| 3-MeO-PCP | 1-(1-(3-methoxyphenyl)cyclohexyl)piperidine | Uncompetitive Channel Blocker | Radioligand Binding ([³H]MK-801) | - | Kᵢ: 20 nM[1] |
| Reference NMDA Receptor Antagonists | |||||
| Ifenprodil | 4-benzylpiperidine | Non-competitive (GluN2B selective) | Electrophysiology | GluN1/GluN2B | IC₅₀: 156 nM |
| Dizocilpine (MK-801) | Dibenzo[a,d]cyclohepten-5,10-imine | Uncompetitive Channel Blocker | Radioligand Binding ([³H]MK-801) | - | Kᵢ: ~3-5 nM |
| Ketamine | 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one | Uncompetitive Channel Blocker | Radioligand Binding ([³H]MK-801) | - | Kᵢ: ~300-500 nM |
| Memantine | 1-amino-3,5-dimethyladamantane | Uncompetitive Channel Blocker | Electrophysiology | - | IC₅₀: ~1-5 µM |
| LY235723 | 4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | Competitive (at glutamate site) | Radioligand Binding ([³H]CGS 19755) | - | IC₅₀: 67 nM[2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to validate NMDA receptor antagonists are provided below.
Radioligand Binding Assays
This assay quantifies the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.
-
Objective: To determine the inhibitory constant (Kᵢ) of the test compound.
-
Materials:
-
Rat brain cortical membranes (or cell lines expressing specific NMDA receptor subunits).
-
Radioligand (e.g., [³H]MK-801 for the channel binding site, [³H]CGP 39653 for the glutamate binding site).
-
Test compounds (this compound derivatives).
-
Reference compounds (e.g., unlabeled MK-801, glutamate).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to isolate the crude membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kₑ), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
This technique directly measures the ion flow through the NMDA receptor channel in response to agonist application and the inhibitory effect of the antagonist.
-
Objective: To determine the IC₅₀ of the test compound and characterize its mechanism of inhibition (e.g., voltage-dependency, use-dependency).
-
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits.
-
External and internal patch-clamp solutions.
-
NMDA and glycine (co-agonists).
-
Test compounds.
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).
-
-
Procedure:
-
Cell Preparation: Plate cells on coverslips for easy access.
-
Patching: Under a microscope, form a high-resistance seal (gigaohm seal) between a glass micropipette filled with internal solution and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -60 mV or -70 mV).
-
Agonist Application: Apply a solution containing NMDA and glycine to the cell to evoke an inward current.
-
Antagonist Application: Co-apply the test compound at various concentrations with the agonists and measure the reduction in the NMDA-evoked current.
-
Data Analysis: Plot the percentage of current inhibition as a function of the antagonist concentration to determine the IC₅₀ value. The voltage-dependency of the block can be assessed by measuring inhibition at different holding potentials.
-
Calcium Imaging Assays
This is a functional, high-throughput assay that measures the influx of calcium through the NMDA receptor channel upon activation.
-
Objective: To determine the IC₅₀ of the test compound in a cell-based functional assay.
-
Materials:
-
Cultured neurons or cell lines expressing NMDA receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
NMDA and glycine.
-
Test compounds.
-
Fluorescence microscope or a plate reader with fluorescence detection capabilities.
-
-
Procedure:
-
Cell Plating and Dye Loading: Plate cells in a multi-well format and load them with a calcium-sensitive dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Incubation: Add the test compounds at various concentrations to the wells and incubate.
-
Stimulation: Add a solution containing NMDA and glycine to stimulate the receptors and initiate calcium influx.
-
Fluorescence Measurement: Continuously measure the change in fluorescence intensity over time.
-
Data Analysis: Quantify the reduction in the calcium response in the presence of the antagonist. Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.
-
Mandatory Visualizations
NMDA Receptor Signaling Pathway and Antagonist Action
Caption: NMDA receptor activation and antagonism by this compound derivatives.
Experimental Workflow for In Vitro Validation
Caption: General workflow for the in vitro validation of NMDA receptor antagonists.
References
Comparative analysis of the reinforcing effects of 4-Cyclohexylpiperidine and its analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reinforcing effects of analogs of 4-Cyclohexylpiperidine, focusing on preclinical data from various behavioral and neurochemical studies. Due to a lack of available literature on the reinforcing effects of the parent compound, this compound, this analysis centers on its more extensively studied derivatives, primarily phencyclidine (PCP) analogs.
The reinforcing properties of a compound are a key indicator of its abuse potential and are often mediated by its interaction with the brain's reward circuitry, particularly the mesolimbic dopamine system. This guide summarizes quantitative data from key preclinical assays, details the experimental methodologies used, and visualizes the underlying neurobiological pathways.
Data on Reinforcing Effects
The reinforcing effects of this compound analogs are typically evaluated using self-administration and conditioned place preference (CPP) paradigms in animal models.
Self-Administration Studies
Intravenous self-administration is a gold standard preclinical model for assessing the reinforcing efficacy of a drug. The following table summarizes key findings for 4'-Fluoro-PCP (4'-F-PCP), a notable analog.
| Compound | Animal Model | Doses (mg/kg/infusion) | Schedule of Reinforcement | Key Findings | Reference |
| 4'-F-PCP | Rats | 0.1, 0.3, 1.0 | Fixed Ratio (FR1, FR2) | At 1.0 mg/kg/infusion, significantly increased active lever presses compared to saline. Lower doses were not significantly different from saline. | [1][2] |
| 4'-F-PCP | Rats | 0.1, 0.3, 1.0 | Progressive Ratio (PR) | A significantly higher breakpoint was observed for the 1.0 mg/kg/infusion dose compared to saline, indicating stronger motivation to take the drug. | [1][2] |
Conditioned Place Preference (CPP) Studies
CPP is a classical conditioning paradigm used to measure the rewarding or aversive properties of a drug by associating its effects with a specific environment.
| Compound | Animal Model | Doses (mg/kg, i.p.) | Key Findings | Reference |
| 4'-F-PCP | Mice | 1, 3, 10 | A significant increase in time spent in the drug-paired chamber was observed at the 10 mg/kg dose compared to the saline control group. | [1] |
Neurobiological Mechanisms of Reinforcement
The reinforcing effects of these compounds are strongly linked to their interaction with the mesolimbic dopamine system. Many analogs of this compound, particularly the PCP derivatives, act as dopamine reuptake inhibitors, thereby increasing synaptic dopamine levels in key brain regions like the nucleus accumbens (NAc).
Self-administration of 4'-F-PCP has been shown to decrease the expression of the dopamine transporter (DAT) in the NAc, suggesting that its reinforcing effect is mediated by inhibiting dopamine reuptake.[1][3] Furthermore, these reinforcing effects are associated with the activation of downstream signaling cascades. Studies have shown that 4'-F-PCP self-administration leads to increased phosphorylation of ERK and CREB, as well as increased expression of c-Fos and FosB/ΔFosB in the NAc.[1] These molecular changes are indicative of neuronal activation and synaptic plasticity within the reward pathway.
Experimental Protocols
Intravenous Self-Administration
Objective: To assess the reinforcing effects of a drug by measuring the extent to which an animal will perform a task (e.g., lever pressing) to receive a drug infusion.
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a syringe pump for drug delivery, and a cue light.
Procedure:
-
Surgery: Animals (typically rats) are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition: Animals are placed in the operant chambers and allowed to press the active lever to receive an infusion of the drug. Each infusion is paired with a cue (e.g., a light). The inactive lever has no programmed consequences.
-
Schedules of Reinforcement:
-
Fixed Ratio (FR): The animal must press the lever a fixed number of times to receive an infusion. An FR1 schedule requires one press per infusion.
-
Progressive Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of presses an animal is willing to make to receive the drug and is a measure of the drug's motivational strength.
-
Data Analysis: The primary dependent variables are the number of infusions earned, the number of active and inactive lever presses, and the breakpoint in PR schedules.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug by measuring an animal's preference for an environment previously paired with the drug.
Apparatus: A two- or three-compartment chamber where the compartments are distinct in terms of visual and tactile cues (e.g., wall color, floor texture).
Procedure:
-
Pre-Conditioning (Habituation): Animals are allowed to freely explore all compartments of the apparatus to establish baseline preference for each compartment.
-
Conditioning: Over several days, animals receive an injection of the drug and are confined to one specific compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Test: On the test day, animals are placed in the apparatus in a drug-free state and allowed to freely access all compartments.
Data Analysis: The time spent in each compartment during the test phase is recorded and compared to the baseline measurements. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
Signaling Pathways in Reinforcement
The reinforcing effects of this compound analogs that act as dopamine reuptake inhibitors are mediated by the activation of intracellular signaling cascades in the nucleus accumbens. The increased synaptic dopamine leads to the stimulation of dopamine receptors, primarily D1 receptors, which in turn activates downstream signaling pathways.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on preclinical animal research. The findings may not be directly transferable to humans. The reinforcing effects of novel psychoactive substances can pose significant health risks.
References
- 1. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4-Cyclohexylpiperidine: A Procedural Guide
This guide provides essential, step-by-step procedures for the proper disposal of 4-Cyclohexylpiperidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is compiled based on safety data sheets for piperidine and its derivatives, which share similar hazardous characteristics. Always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[1]
Core Safety Principles and Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its structure, containing the piperidine functional group, indicates it should be handled as a hazardous substance. Piperidine itself is classified as flammable, corrosive, and toxic.[2] Therefore, this compound must be treated with similar precautions.
Key Hazards (based on Piperidine as a proxy):
-
Flammability: Piperidine is a highly flammable liquid and vapor.[3][4][5] Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Toxicity & Corrosivity: It is toxic if inhaled or in contact with skin and can cause severe skin burns and eye damage.
-
Environmental Hazard: It is harmful to aquatic life and should not be released into the environment.[6] Do not let the product enter drains.[6][7][8]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][6][8] | Protects eyes from splashes or vapors that can cause serious damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][6][8] | Prevents dermal absorption and skin burns.[4] Dispose of contaminated gloves after use.[6][8] |
| Body Protection | A flame-retardant lab coat or a complete suit protecting against chemicals.[2][6] | Prevents contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][7] | Protects against respiratory tract irritation and toxicity from inhalation.[8] |
Step-by-Step Disposal Procedure
The proper disposal of this compound requires a systematic approach, from waste collection to final disposal by a licensed professional service. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
Waste Segregation and Collection
-
Categorization: Classify all waste containing this compound (including pure substance, solutions, and contaminated materials) as hazardous chemical waste.[2][9]
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong acids, oxidizing agents, or other reactive chemicals to prevent dangerous reactions.[2][9]
-
Container: Collect the waste in a designated, compatible, and leak-proof container with a secure screw-on cap.[1][7] The container should be clearly labeled.
Labeling and Storage
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name, "this compound," and appropriate hazard symbols (e.g., toxic, corrosive, flammable).[1]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area. This area should be away from heat and sources of ignition and clearly marked as a hazardous waste storage location.[1] Store locked up.[7]
Final Disposal
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste.[1][6] The primary method of disposal for this type of chemical is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][6][10]
-
Regulatory Compliance: Observe all federal, state, and local regulations when disposing of the substance.[10] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Evacuate all non-essential personnel from the spill area.[8][9]
-
Ventilate: Ensure the area is well-ventilated, and remove all sources of ignition.[6][9]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as dry sand, earth, or vermiculite.[4][7][9]
-
Cleanup: Collect the absorbent material and place it into a suitable, closed container for disposal as hazardous waste.[7][8][9] Do not flush the residue to the sewer.[3] After removal, wash the contaminated site with plenty of water.[4]
-
Notification: Report the spill to your supervisor and your institution's EHS department immediately.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. aaronchem.com [aaronchem.com]
- 9. nj.gov [nj.gov]
- 10. tcichemicals.com [tcichemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Cyclohexylpiperidine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-Cyclohexylpiperidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and responsible chemical management.
This compound and its analogues are classified as hazardous materials, posing significant risks upon exposure. These compounds can be harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage.[1] Furthermore, they are recognized as flammable substances.[2] Meticulous planning and execution of handling procedures are therefore essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The following table summarizes the required PPE, which should be donned before any handling of the chemical begins.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double gloving is recommended. | To prevent skin contact, which can lead to toxicity and chemical burns. Since specific breakthrough times for this compound are not readily available, it is crucial to consult glove manufacturer's chemical resistance guides for piperidine and related compounds and to replace gloves immediately upon any sign of contamination or degradation. |
| Body Protection | Flame-retardant lab coat, worn over personal clothing. An apron or coveralls may be necessary for larger quantities. | To protect against incidental contact and spills. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is required. | To avoid the inhalation of harmful vapors. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This procedural guide outlines the essential steps for safely managing this compound throughout its lifecycle in the laboratory, from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2]
-
Ensure the storage location is a designated, locked, and clearly labeled area for hazardous chemicals, accessible only to authorized personnel.
-
Keep the container tightly closed when not in use.[2]
2. Handling and Use:
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Use non-sparking tools to prevent ignition of flammable vapors.[2]
-
Ground and bond containers when transferring the chemical to prevent static discharge.[2]
-
Avoid eating, drinking, or smoking in the laboratory area where the chemical is handled.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
3. Waste Disposal:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.
-
Collect all chemical waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "Hazardous Waste: this compound".
-
Do not mix this waste with other waste streams.
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]
-
Triple rinse empty containers with a suitable solvent (e.g., ethanol or acetone); the rinsate must be collected and disposed of as hazardous waste. Puncture the empty container to prevent reuse.
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is critical to mitigate the risks. The following workflow outlines the necessary steps for managing a this compound spill.
Caption: Workflow for managing a this compound spill.
By implementing these comprehensive safety and logistical protocols, you can significantly minimize the risks associated with handling this compound and ensure a safer research environment for all personnel. Always prioritize safety and consult your institution's specific guidelines and your Safety Data Sheets (SDS) for the most current information.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
